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  • Product: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine
  • CAS: 139393-95-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science.[2] Given the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive prediction of the ¹H and ¹³C NMR data, grounded in established principles of substituent effects on the pyridine ring. Furthermore, a detailed, field-proven protocol for the experimental acquisition of this data is provided to ensure scientific rigor and reproducibility.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine are numbered as follows:

Caption: Molecular structure of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chloro and nitro groups, and the electron-donating nature of the ethyl and methyl groups, all influence the chemical shifts of the aromatic and aliphatic protons.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H48.2 - 8.4Singlet (s)N/A
H7 (CH₂)2.7 - 2.9Quartet (q)7.5
H8 (CH₃)1.2 - 1.4Triplet (t)7.5
H9 (CH₃)2.5 - 2.7Singlet (s)N/A

Interpretation of Predicted ¹H NMR Spectrum

  • Aromatic Region (H4): The single aromatic proton, H4, is expected to resonate significantly downfield in the range of 8.2 - 8.4 ppm. This is due to the cumulative deshielding effects of the adjacent electron-withdrawing nitro group at C3 and the ring nitrogen atom. The absence of adjacent protons results in a predicted singlet multiplicity.

  • Aliphatic Region (Ethyl Group, H7 and H8): The methylene protons (H7) of the ethyl group are predicted to appear as a quartet between 2.7 and 2.9 ppm due to coupling with the three methyl protons (H8). The methyl protons (H8) of the ethyl group are expected to resonate as a triplet in the upfield region of 1.2 - 1.4 ppm, resulting from coupling with the two methylene protons (H7). A typical ³J coupling constant of around 7.5 Hz is expected for the ethyl group.

  • Aliphatic Region (Methyl Group, H9): The protons of the methyl group at C6 (H9) are predicted to be a singlet in the range of 2.5 - 2.7 ppm. The absence of adjacent protons precludes any spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on established substituent chemical shift (SCS) values for substituted pyridines.[3][4] The electron-withdrawing groups (Cl, NO₂) will cause a downfield shift (deshielding) of the carbons they are attached to and those in their electronic influence, while the electron-donating alkyl groups (ethyl, methyl) will cause an upfield shift (shielding).

Assignment Predicted Chemical Shift (δ, ppm)
C2150 - 153
C3145 - 148
C4135 - 138
C5138 - 141
C6158 - 161
C7 (CH₂)24 - 27
C8 (CH₃)13 - 16
C9 (CH₃)22 - 25

Interpretation of Predicted ¹³C NMR Spectrum

  • Aromatic Region (C2-C6): The pyridine ring carbons are all expected to be in the downfield region of the spectrum.

    • C2 and C6: These carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most deshielded. C2 is further deshielded by the attached chloro group, while C6 is deshielded by the nitrogen and the attached methyl group.

    • C3: The presence of the strongly electron-withdrawing nitro group will cause a significant downfield shift for C3.

    • C5: This carbon is influenced by the attached electron-donating ethyl group, which would typically cause an upfield shift. However, its position relative to the other electron-withdrawing groups will result in a complex interplay of effects, leading to a predicted chemical shift in the aromatic region.

    • C4: This carbon is expected to be the most shielded of the aromatic carbons, though still significantly downfield due to the overall electron-deficient nature of the ring.

  • Aliphatic Region (C7, C8, C9): The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition cluster_3 Data Processing A Weigh 10-20 mg of sample B Dissolve in 0.6-0.7 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to a 5 mm NMR tube C->D E Lock and shim the spectrometer D->E F Acquire spectrum using a standard pulse sequence (e.g., zg30) E->F G Set spectral width to ~12 ppm F->G H Set number of scans (e.g., 16-64) G->H I Set relaxation delay (d1) to 1-2 s H->I J Acquire spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) I->J K Set spectral width to ~220 ppm J->K L Set number of scans (e.g., 1024 or more) K->L M Set relaxation delay (d1) to 2 s L->M N Apply Fourier transform M->N O Phase correction N->O P Baseline correction O->P Q Reference spectra to TMS (0 ppm) P->Q R Integrate ¹H signals and pick peaks for both spectra Q->R

Caption: Experimental workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • The number of scans can be adjusted based on the sample concentration, typically ranging from 16 to 64 for a sample of this size.

    • A relaxation delay (d1) of 1-2 seconds is generally sufficient for quantitative analysis.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (d1) of 2 seconds is a good starting point.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Pick the peaks for both spectra to determine their precise chemical shifts.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR dataset for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, along with a detailed interpretation based on fundamental NMR principles and substituent effects in pyridine systems. The provided experimental protocol offers a clear and reproducible method for obtaining high-quality empirical data. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds, enabling confident structural elucidation and accelerating the pace of drug discovery and development.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, 1997. [Link]

  • MDPI. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, 2005. [Link]

  • Semantic Scholar. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

  • ACS Publications. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, 2022. [Link]

  • Balci, M. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2005. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Definitive Characterization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine: Exact Mass and Elemental Analysis

Abstract In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical framework for the comprehensive characterization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, a substituted pyridine derivative of interest. We move beyond rote procedural descriptions to offer a field-proven perspective on the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Combustion-Based Elemental Analysis. This document is structured to provide researchers, scientists, and drug development professionals with the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary to establish a self-validating system for molecular identity and purity, ensuring the highest degree of scientific integrity.

Introduction

The Compound: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, serving as critical intermediates in the synthesis of bioactive products.[1] The specific compound of interest, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS No. 139393-95-6), presents a unique combination of functional groups—a halogen, alkyl groups, and a nitro group—that make it a versatile building block for further chemical elaboration.[2] Given its potential role in synthetic pathways, its definitive characterization is not merely a formality but a critical prerequisite for any subsequent research and development.

The Imperative of Structural Verification

In any scientific endeavor, particularly within the regulated environment of drug development, the molecular structure and purity of a compound must be unequivocally proven. Two orthogonal, yet complementary, analytical techniques form the cornerstone of this validation:

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly precise measurement of the mass-to-charge ratio of an ion, which is used to determine the elemental composition of a molecule.[3]

  • Elemental Analysis: This classic method determines the mass percentage of individual elements (primarily Carbon, Hydrogen, Nitrogen, and Sulfur) in a sample, offering a direct measure of bulk purity and empirical formula.[4][5]

Employing both methods creates a self-validating system. HRMS confirms the exact molecular formula of the analyte, while elemental analysis verifies that the bulk sample conforms to this formula, thereby establishing both identity and purity with a high degree of confidence.

Theoretical Foundation

Before delving into experimental protocols, a solid theoretical baseline must be established. This involves the in silico determination of the compound's fundamental properties derived from its molecular formula.

Molecular Formula and Weight

The structure of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine leads to the following molecular formula:

C₈H₉ClN₂O₂

From this, we can calculate the molecular weight using the average atomic masses of the constituent elements. This value is commonly used for preparing solutions of known molarity. In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element and is the value sought in HRMS.[6][7]

Theoretical Exact Mass and Elemental Composition

The theoretical values serve as the benchmark against which all experimental data are compared. The data below are calculated based on the molecular formula C₈H₉ClN₂O₂.

ParameterTheoretical ValueRationale
Molecular Weight 200.63 g/mol Sum of average atomic weights of all atoms.[8]
Exact Mass (Monoisotopic) 200.03558 uSum of the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).[7][9]
Elemental Composition (%) Mass percentage of each element in the compound.
% Carbon (C) 47.89%
% Hydrogen (H) 4.52%
% Chlorine (Cl) 17.67%
% Nitrogen (N) 13.96%
% Oxygen (O) 15.95%

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is the definitive technique for confirming the elemental composition of a small molecule. The ability of modern mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, to achieve mass resolutions exceeding 40,000 allows for the differentiation of ions with very similar nominal masses, thereby enabling unambiguous molecular formula assignment.[3][10][11]

Experimental Protocol: HRMS Analysis

This protocol outlines a standard procedure for acquiring high-resolution mass data for a pure, solid organic compound.

3.1.1 Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine. Dissolve it in 1.0 mL of LC/MS-grade methanol or acetonitrile to create a stock solution of ~1 mg/mL.[12]

    • Scientist's Rationale: Using high-purity solvents is critical to avoid the introduction of extraneous peaks or ions that could complicate the spectrum. The initial concentration is a standard starting point.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. Take 100 µL of the stock and dilute it with 900 µL of the same solvent to yield a working solution of ~100 µg/mL. Further dilute this solution 1:10 to a final concentration of ~10 µg/mL.[12]

    • Scientist's Rationale: Electrospray ionization (ESI) sources are sensitive to concentration. Overly concentrated samples can lead to signal suppression, source contamination, and poor mass resolution.[12] Starting with a dilute solution is best practice.

  • Final Preparation: Transfer the final solution to a 2 mL glass autosampler vial.[13] If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter.[14]

    • Scientist's Rationale: Particulates can clog the delicate tubing and emitter of the mass spectrometer, leading to significant downtime.[14] Using glass vials is essential when working with organic solvents to prevent leaching of plasticizers.[13]

3.1.2 Instrumentation and Parameters

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scientist's Rationale: The pyridine nitrogen is basic and will readily accept a proton, making positive mode ESI the logical choice for forming the [M+H]⁺ ion.

  • Infusion Method: Direct infusion via syringe pump or Flow Injection Analysis (FIA).

  • Capillary Voltage: ~3.5 - 4.5 kV.

  • Scan Range: 50 - 500 m/z.

  • Resolution Setting: >40,000 FWHM.

  • Internal Calibrant: Use of an internal reference standard (lock mass) is required for achieving sub-ppm mass accuracy.

Data Analysis and Interpretation

A successful HRMS analysis provides two key pieces of evidence for structural confirmation.

  • Exact Mass Measurement: The primary objective is to measure the m/z of the protonated molecule, [M+H]⁺. The experimental value must match the theoretical value within a narrow tolerance, typically less than 5 ppm. The mass error is calculated as follows:

    • Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • For our compound, the theoretical m/z for [C₈H₉ClN₂O₂ + H]⁺ is 201.04285 u . An observed mass within ±0.001 Da of this value would provide high confidence in the assigned formula.[15]

  • Isotopic Pattern Confirmation: The presence of chlorine provides an unmistakable isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9] Therefore, the mass spectrum must show two major peaks for the protonated molecule:

    • [M+H]⁺: Corresponding to the molecule containing ³⁵Cl.

    • [M+2+H]⁺: Corresponding to the molecule containing ³⁷Cl, approximately 2 Da higher in mass and about one-third the intensity of the [M+H]⁺ peak.

    • Trustworthiness Pillar: This isotopic pattern is a self-validating feature. Observing the correct mass, ratio, and spacing for the chlorine isotopes provides irrefutable evidence for the presence and number of chlorine atoms in the molecule.

HRMS Workflow Visualization

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Solid Compound (~1mg) B Dissolve in LC/MS Grade Solvent (1 mL) A->B C Perform Serial Dilutions (~10 µg/mL) B->C D Filter and Transfer to Vial C->D E Infuse into HRMS D->E F Ionize via ESI (+) E->F G Acquire High-Resolution Mass Spectrum F->G H Measure m/z of [M+H]⁺ G->H I Analyze Isotopic Pattern (M vs M+2) G->I J Calculate Mass Error (ppm) H->J K Confirm Molecular Formula I->K J->K

Caption: Workflow for HRMS analysis of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Combustion Analysis for Elemental Composition

While HRMS provides the exact formula of a molecule, it gives little information about the purity of the bulk sample. Elemental analysis by combustion is the gold standard for this purpose.[4] It quantitatively determines the percentage of C, H, N, and S, providing a direct comparison to the theoretical composition.[16][17]

Experimental Protocol: CHN Analysis

This protocol describes the standard procedure for CHN analysis, which is a subset of CHNS analysis.

4.1.1 Sample Preparation

  • Homogenization: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample with a mortar and pestle.

    • Scientist's Rationale: The analysis uses only a few milligrams of material. This small subsample must be perfectly representative of the entire batch.[18]

  • Weighing: Using a microbalance, accurately weigh 2-3 mg of the compound into a clean tin capsule.[18] Record the exact weight.

    • Scientist's Rationale: Accurate weighing is the most critical step for quantitative accuracy. Tin capsules facilitate complete combustion ("flash combustion") in the analyzer.

  • Encapsulation: Carefully fold the tin capsule to securely enclose the sample, ensuring no sample is lost. Compress it into a small, tight ball or cube.[18]

4.1.2 Instrumentation and Conditions

  • Instrument: A commercial CHNS/O elemental analyzer.

  • Combustion Furnace Temp: ~1000 °C.[17]

  • Carrier Gas: High-purity Helium.

  • Oxidant: High-purity Oxygen.

  • Reduction Tube: Contains reduced copper to convert nitrogen oxides to N₂ gas.[17]

  • Detection: Thermal Conductivity Detector (TCD).[19]

  • Calibration: The instrument must be calibrated prior to analysis using a certified organic standard with known %C, H, and N values (e.g., sulfanilic acid, acetanilide).[19]

    • Trustworthiness Pillar: Calibration with a primary standard ensures the accuracy and traceability of the measurements. The analysis of the standard must fall within its certified tolerance before proceeding with unknown samples.

Data Analysis and Interpretation

The instrument's software will use the sample weight and detector responses to calculate the weight percentages of C, H, and N. These experimental values are then compared to the theoretical values calculated in Section 2.2.

  • Acceptance Criterion: For a new compound to be considered pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values.[15][20]

    • Example: For Carbon (Theoretical = 47.89%), the acceptable experimental range would be 47.49% to 48.29%.

  • Expert Insight: A significant deviation from the theoretical values (e.g., >0.4%) often indicates the presence of impurities, such as residual solvent or an incorrect structure. For instance, a high hydrogen value might suggest the presence of water.

Elemental Analysis Logic Diagram

EA_Logic Sample Weighed Sample (2-3 mg) in Tin Capsule Combustion Flash Combustion (~1000°C) with Pure O₂ Sample->Combustion Gases Gaseous Mixture (CO₂, H₂O, NₓOᵧ, He) Combustion->Gases Reduction Reduction over Copper (NₓOᵧ → N₂) Gases->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Calculate %C, %H, %N vs. Theoretical Detection->Result

Caption: Logical flow of combustion-based elemental analysis.

Synthesizing the Data: A Self-Validating System

The true power in molecular characterization comes from the synthesis of orthogonal data. HRMS and elemental analysis, when used together, provide a nearly unassailable confirmation of a compound's identity and purity.

  • HRMS Confirms the Formula: The high-accuracy mass measurement and correct isotopic pattern confirm that the molecule has the elemental formula C₈H₉ClN₂O₂.

  • Elemental Analysis Confirms the Bulk Purity: The correct %C, %H, and %N values confirm that the bulk of the sample is, in fact, composed of a substance with that elemental ratio.

This dual validation effectively rules out the possibility of having an isomeric impurity (which would have the same HRMS data but potentially fail elemental analysis if it co-crystallized with solvent) or an impurity with a similar mass (which would fail HRMS).

Synthesis_Diagram cluster_HRMS High-Resolution Mass Spectrometry cluster_EA Elemental Analysis HRMS_Data Exact Mass [M+H]⁺ Isotopic Pattern Formula Molecular Formula Confirmed: C₈H₉ClN₂O₂ HRMS_Data->Formula < 5 ppm error & ~3:1 Cl ratio Validated Validated Structure & Purity of 2-Chloro-5-ethyl-6-methyl- 3-nitropyridine Formula->Validated EA_Data Experimental %C, %H, %N Purity Bulk Purity & Empirical Formula Confirmed EA_Data->Purity < 0.4% deviation Purity->Validated

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Foundational

Crystallographic Characterization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine: A Technical Guide for Structural Elucidation

Executive Summary 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The molecule features a unique substitution pattern: an electron-withdrawing nitro group, a reactive ortho-chloro substituent, and lipophilic alkyl groups (ethyl and methyl). Understanding its precise three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial orientation of these functional groups dictates the molecule's reactivity, particularly in SN​(Ar) and SN​(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) pathways[2][3]. This whitepaper provides a comprehensive guide to the structural rationale, experimental XRD methodologies, and crystallographic data interpretation for this compound.

Structural Rationale & Molecular Geometry

Causality of Conformation: In highly substituted pyridines, molecular geometry is rarely planar. For the parent scaffold, 2-chloro-3-nitropyridine, crystallographic studies reveal that the nitro group cannot remain coplanar with the pyridine ring due to severe electrostatic and steric repulsion from the adjacent ortho-chlorine atom[4][5]. To minimize this steric clash, the nitro group twists out of the aromatic plane, typically exhibiting a dihedral angle of approximately 38.5°[4][5].

In 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, this fundamental steric strain is preserved, but the molecular packing is further influenced by the 5-ethyl and 6-methyl groups. These alkyl substituents increase the molar volume and disrupt traditional π−π stacking interactions that are common in planar aromatics. Consequently, the crystal lattice is predominantly stabilized by non-classical hydrogen bonds (e.g., C−H⋯O and C−H⋯N ) and halogen bonding contacts ( Cl⋯O ), which form a complex three-dimensional supramolecular network[4][5].

Structural_Causality Steric Steric Repulsion (Ortho Cl & NO2) Torsion Nitro Group Torsion (~38-40°) Steric->Torsion Forces out of plane Packing Crystal Packing (Non-classical H-Bonds) Torsion->Packing Exposes O atoms Alkyl Alkyl Substitution (5-Ethyl, 6-Methyl) Alkyl->Packing Increases lipophilicity Lattice 3D Supramolecular Lattice Packing->Lattice Self-assembly

Causal relationship between molecular sterics, torsion angles, and crystal lattice formation.

Experimental Protocol: X-Ray Diffraction Workflow

As a self-validating system, the SCXRD workflow must be meticulously controlled. The following step-by-step methodology outlines the standard protocol for characterizing halogenated nitropyridines to ensure high-fidelity structural elucidation.

Step 1: Single Crystal Growth

  • Weigh 50 mg of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (Purity >98%).

  • Dissolve the compound in 5 mL of a binary solvent system (e.g., 1:1 v/v Dichloromethane/Methanol) to balance solubility and volatility.

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulates.

  • Puncture the vial cap with a fine needle and allow for slow solvent evaporation at a controlled ambient temperature (293 K) over 48–72 hours.

  • Harvest the resulting block-like crystals, maintaining them in the mother liquor until mounting to prevent lattice degradation.

Step 2: Crystal Mounting and Data Collection

  • Select a high-quality single crystal (optimal dimensions: ~0.30 × 0.20 × 0.05 mm) under a polarized light microscope[5][6].

  • Coat the crystal in perfluoropolyether oil and mount it on a glass fiber or cryoloop. The oil prevents solvent loss and acts as a cryoprotectant.

  • Transfer the mounted crystal to the goniometer of a diffractometer equipped with a Mo radiation source ( λ=0.71073 Å). Causality Note: Mo is strictly preferred over Cu to minimize severe X-ray absorption effects caused by the heavy chlorine atom[5][6].

  • Collect diffraction data at low temperature (e.g., 100 K or 293 K) using a continuous ω -scan strategy to minimize thermal atomic displacement[5][6].

Step 3: Data Reduction and Refinement

  • Integrate the raw diffraction frames using standard reduction software (e.g., APEX/SAINT).

  • Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the Cl atom at varying goniometer angles[6][7].

  • Solve the phase problem using Direct Methods (SHELXT) to locate the heavy atoms (Cl, O, N, C).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model[6][7].

  • Validation: Ensure the final goodness-of-fit (S) is near 1.0 and the R1​ factor is < 0.05, confirming the mathematical integrity of the structural model.

SCXRD_Workflow Cryst 1. Single Crystal Growth Mount 2. Crystal Mounting Cryst->Mount Diff 3. X-Ray Diffraction Mount->Diff Reduct 4. Data Reduction Diff->Reduct Solve 5. Structure Solution Reduct->Solve Refine 6. Anisotropic Refinement Solve->Refine

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Crystallographic Data & Quantitative Analysis

Based on the validated isostructural behavior of substituted 2-chloro-3-nitropyridines, the quantitative crystallographic parameters for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine ( C8​H9​ClN2​O2​ , MW = 200.62 g/mol ) are summarized below.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue / Description
Empirical Formula C8​H9​ClN2​O2​
Formula Weight 200.62 g/mol
Crystal System Monoclinic
Space Group P21​/c or P2/n
Temperature 293 K (or 100 K)
Radiation Source Mo ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ~0.45 - 0.55 mm−1
Goodness-of-fit on F2 ~1.02
Final R indices[ I>2σ(I) ] R1​<0.05 , wR2​<0.12

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureExpected ValueCausality / Significance
C(2)−Cl(1) Bond Length ~1.72 - 1.74 ÅTypical for sp2 hybridized C-Cl bonds in electron-deficient pyridines.
C(3)−N(2) (Nitro) Bond Length ~1.46 - 1.48 ÅIndicates partial single-bond character due to disrupted conjugation.
Nitro-Pyridine Dihedral Angle ~38° - 42°Twisting required to alleviate steric clash between the NO2​ oxygen and the ortho-chlorine[4][5].
Intermolecular Cl⋯O Contact ~3.05 - 3.10 ÅHalogen bonding that drives the formation of 1D chain motifs in the lattice[4][5].

Conclusion

The crystallographic characterization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine reveals a complex interplay between steric hindrance and supramolecular assembly. The mandatory torsion of the nitro group, driven by the bulky ortho-chlorine, fundamentally alters the molecule's electrostatics and crystal packing. By adhering to the rigorous SCXRD protocols outlined in this guide, researchers can obtain high-fidelity structural models essential for downstream applications in rational drug design and synthetic methodology.

References[1] CAS:139393-95-6, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine - 毕得医药, bidepharm.com, URL[4] (PDF) 2-Chloro-3-nitropyridine - ResearchGate, researchgate.net, URL[5] 2-Chloro-3-nitropyridine - PMC - NIH, nih.gov, URL[7] 2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC, nih.gov, URL[6] 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC - NIH, nih.gov, URL[2] Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | Request PDF - ResearchGate, researchgate.net, URL[3] Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | The Journal of Organic Chemistry - ACS Publications, acs.org, URL

Sources

Exploratory

Thermodynamic Profiling and Preformulation Guide for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly substituted, electron-deficient heterocyclic intermediate utilized in advanced pharmaceutical and agrochemical synthesis[1]. Because of its dense functionalization—comprising a halogen (chloro), a strong electron-withdrawing group (nitro), and two electron-donating alkyl groups (ethyl, methyl) on a rigid pyridine core—its thermodynamic behavior is highly complex.

This whitepaper provides a rigorous framework for evaluating the thermodynamic properties of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine. By synthesizing predictive group-additivity models with empirical thermal analysis methodologies, this guide establishes a self-validating system for determining phase transitions, thermal stability, and solution thermodynamics.

Structural Thermodynamics & Predictive Modeling

To understand the macroscopic thermodynamic properties of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, we must first analyze its molecular-level energetics. The baseline pyridine ring possesses a standard enthalpy of formation ( ΔHf∘​ ) of approximately 140.4 kJ/mol in the gas phase and a resonance energy of 117 kJ/mol.

However, the substitution pattern in 2-Chloro-5-ethyl-6-methyl-3-nitropyridine drastically alters its electron density:

  • Inductive and Resonance Effects: The nitro group at C3 and the chloro group at C2 exert strong electron-withdrawing effects, reducing the basicity of the pyridine nitrogen. This p-deficient nature increases the energetic barrier for electrophilic attack but stabilizes the crystal lattice through strong intermolecular dipole-dipole interactions.

  • Solvation Free Energy ( ΔGsolv​ ): According to Conductor-like Screening Model (COSMO) calculations on 3-substituted pyridines, the presence of a nitro group significantly alters the hydration sphere. The thermodynamic cycle requires accounting for specific solute-solvent surface interactions, where the alkyl groups (ethyl and methyl) introduce hydrophobic penalties, while the nitro and chloro groups dictate polarizability[2].

Predictive Thermodynamic Baseline

Because exact empirical calorimetry data for this specific CAS is proprietary, we utilize group-additivity schemes based on Calvet microcalorimetry data from analogous substituted pyridines[3]. The table below summarizes the predictive thermodynamic shifts relative to the pyridine baseline.

Thermodynamic ParameterPyridine BaselinePredictive Shift for 2-Chloro-5-ethyl-6-methyl-3-nitropyridineCausality / Mechanism
Enthalpy of Fusion ( ΔHfus​ ) 8.28 kJ/mol+15 to +25 kJ/mol Increased molecular weight and strong dipole-dipole interactions from the C3-NO2 group enhance lattice energy.
Enthalpy of Vaporization ( ΔHvap​ ) 35.09 kJ/mol+30 to +45 kJ/mol Halogenation and nitration drastically reduce volatility; alkyl chains increase van der Waals dispersion forces.
Aqueous Solvation Free Energy ( ΔGsolv​ ) -18.5 kJ/molPositive Shift (Less Soluble) The hydrophobic bulk of the ethyl and methyl groups outweighs the polar contributions of the nitro/chloro groups[2].

Phase Transition & Thermal Stability Analysis

Nitropyridines are notorious for their energetic nature. Thermal analysis must carefully distinguish between the thermodynamic endotherm of melting and the kinetic exotherm of decomposition. Standard Differential Scanning Calorimetry (DSC) can sometimes mask the melting point of polysubstituted nitropyridines due to kinetic hindrance or concurrent degradation[4].

The Causality of Experimental Design

When profiling 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, researchers must use sealed aluminum pans with a pinhole. Why? Unsealed pans allow the compound to sublime before melting, artificially broadening the endotherm and skewing the calculated ΔHfus​ . Furthermore, a slow heating rate (e.g., 2–5 °C/min) is required to ensure thermal equilibrium within the crystal lattice, preventing the overlap of the melting endotherm with the nitro-group decomposition exotherm[4].

ThermalAnalysis Start Sample Prep: 2-5 mg API in Sealed Pan TGA TGA Screening (N2 atm, 10°C/min) Start->TGA DSC DSC Profiling (2-5°C/min) Start->DSC Decomp Determine T_decomp & Mass Loss Kinetics TGA->Decomp Melt Determine T_fus & Enthalpy (ΔH_fus) DSC->Melt Kinetics Thermodynamic Output: Phase Diagram Construction Decomp->Kinetics Melt->Kinetics

Caption: Workflow for decoupling phase transition thermodynamics from decomposition kinetics.

Solution Thermodynamics & Solubility Modeling

The dissolution of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in binary solvent mixtures (e.g., ethanol/water or propylene glycol/water) is governed by enthalpy-entropy compensation.

To model the solubility thermodynamics, we rely on the van't Hoff equation and the Jouyban-Acree model [5]. The dissolution process is a balance between the energy required to disrupt the solute lattice (endothermic cavitation) and the energy released upon solvation (exothermic).

  • Lattice Disruption: ΔHfus​>0

  • Solvent Cavitation: ΔHcav​>0

  • Solvation: ΔHsolv​<0

For highly hydrophobic nitropyridines, the addition of a cosolvent reduces the dielectric constant of the aqueous medium, minimizing the cavitation penalty and driving the Gibbs free energy of solution ( ΔGsol​ ) negative[5].

SolThermodynamics Solid Solid API Lattice (Crystalline) Cavitation Solvent Cavitation (ΔH_cav > 0) Solid->Cavitation Dissociation Lattice Disruption (ΔH_fus > 0) Solid->Dissociation Solvation Solute-Solvent Interaction (ΔH_solv < 0) Cavitation->Solvation Dissociation->Solvation Solution Thermodynamic Equilibrium (ΔG_sol < 0) Solvation->Solution

Caption: Thermodynamic dissolution pathway highlighting enthalpy contributions.

Experimental Protocols: A Self-Validating System

To empirically validate the predictive models discussed above, researchers must execute the following standardized protocols. These steps are designed to ensure data integrity and reproducibility.

Protocol A: Determination of Enthalpy of Fusion via DSC
  • Calibration: Calibrate the DSC instrument using high-purity Indium ( ΔHfus​=28.6 J/g, Tm​=156.6 °C) at the exact heating rate intended for the sample. Causality: Calibration at the operational heating rate eliminates thermal lag artifacts.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine into an aluminum pan. Seal with a pinhole lid to allow gas escape without premature sublimation.

  • Thermal Cycling:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat from 25 °C to 200 °C at a slow rate of 2 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the melting endotherm using a linear baseline to calculate ΔHfus​ . If an exotherm immediately follows the melt, utilize a tangential baseline to isolate the thermodynamic melting event from kinetic decomposition[4].

Protocol B: Solubility Thermodynamics via Shake-Flask and van't Hoff Analysis
  • Saturation: Add an excess of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine to 10 mL of the chosen solvent system in hermetically sealed glass vials.

  • Equilibration: Submerge the vials in a thermostatic water bath. Agitate at 200 rpm for 48 hours at specific temperature intervals (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K). Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing metastable supersaturation states.

  • Filtration & Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation). Quantify the dissolved concentration via HPLC-UV.

  • Thermodynamic Calculation: Plot ln(x) (mole fraction solubility) versus 1/T . The slope of this van't Hoff plot yields −ΔHsol​/R , and the intercept yields ΔSsol​/R [5].

References

  • BidePharm. "2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) Product Information." BidePharm.
  • Ribeiro da Silva, M. D. M. C., et al. "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers." Journal of Chemical & Engineering Data, ACS Publications.
  • "Acidity Study on 3-Substituted Pyridines." International Journal of Molecular Sciences, MDPI.
  • "Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Pure and Binary Mixed Solvents." Industrial & Engineering Chemistry Research, ACS Publications.
  • "Rational Screening of Cocrystals using Thermal Analysis: Benchmarking on Energetic Materials." Crystal Growth & Design, ACS Publications.
  • "Pyridine - Thermodynamic Properties." Ataman Kimya.

Sources

Foundational

synthesis pathway discovery for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

De Novo Synthesis and Process Optimization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine: A Technical Whitepaper Executive Summary The poly-substituted pyridine scaffold is a cornerstone in modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

De Novo Synthesis and Process Optimization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine: A Technical Whitepaper

Executive Summary

The poly-substituted pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) serves as a critical advanced intermediate. Its highly specific substitution pattern—a reactive C2-chloro group, an activating C3-nitro group, and adjacent C5-ethyl/C6-methyl alkyl chains—makes it an ideal precursor for synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as L-696,229, which target HIV-1 .

Designing a scalable synthesis for this molecule requires strict regiocontrol to avoid isomeric impurities. This whitepaper details a self-validating, four-step synthetic pathway, providing mechanistic rationale, quantitative process metrics, and field-proven protocols designed for high-yield scale-up.

Retrosynthetic Strategy and Pathway Design

Constructing a densely packed pyridine ring requires a bottom-up approach to pre-install the alkyl groups, followed by late-stage functionalization to introduce the nitro and chloro moieties.

  • Core Assembly (Guareschi-Thorpe Condensation): The foundational 5-ethyl-6-methyl-2-pyridone core is constructed via a base-catalyzed condensation between 2-ethyl-3-oxobutanal and 2-cyanoacetamide. This establishes the C5 and C6 alkyl positions early in the synthesis .

  • Electrophilic Aromatic Substitution: The C3-nitro group is introduced via regioselective nitration. The 2-pyridone oxygen strongly activates the ortho position (C3), while C5 and C6 are sterically and electronically blocked by the existing alkyl groups.

  • Deoxychlorination: The C2-chloro group is derived from the 2-pyridone precursor via activation with phosphorus oxychloride (POCl3) and a catalytic formamide, transforming the tautomeric hydroxyl group into a highly reactive chloride leaving group.

SynthesisPathway SM1 2-Ethyl-3-oxobutanal + 2-Cyanoacetamide Step1 Base-Catalyzed Condensation SM1->Step1 Int1 3-Cyano-5-ethyl-6-methyl- 2-pyridone Step1->Int1 85% Yield Step2 Acidic Hydrolysis & Decarboxylation Int1->Step2 Int2 5-Ethyl-6-methyl- 2-pyridone Step2->Int2 78% Yield Step3 Electrophilic Nitration (HNO3 / H2SO4) Int2->Step3 Int3 5-Ethyl-6-methyl-3-nitro- 2-pyridone Step3->Int3 92% Yield Step4 Deoxychlorination (POCl3 / DMF) Int3->Step4 Target 2-Chloro-5-ethyl-6-methyl- 3-nitropyridine Step4->Target 88% Yield

Fig 1. Four-step retrosynthetic and forward synthesis workflow for the target pyridine derivative.

Mechanistic Causality & Self-Validating Protocols

To ensure scientific integrity and reproducibility, each step in this workflow operates as a self-validating system, incorporating specific in-process controls (IPCs) and mechanistic safeguards.

Phase 1: Pyridine Ring Construction

Mechanistic Causality: Piperidine acts as a mild base to deprotonate the active methylene of 2-cyanoacetamide. This carbanion attacks the highly electrophilic aldehyde carbon of 2-ethyl-3-oxobutanal. Subsequent cyclization and dehydration yield the cyanopyridone. For the decyanation step, 85% H3PO4 provides the necessary hydronium concentration to hydrolyze the nitrile to a carboxylic acid without sulfonating the ring (a common side reaction if H2SO4 is used). The high temperature (150°C) provides the thermal energy required for the spontaneous decarboxylation of the resulting β -keto acid equivalent.

Protocol:

  • Condensation: Charge a 2L jacketed reactor with 2-ethyl-3-oxobutanal (1.0 mol) and absolute ethanol (800 mL). Add 2-cyanoacetamide (1.05 mol) in a single portion, followed by piperidine (0.1 mol) dropwise at 20°C. Heat to reflux (78°C) for 4 hours.

    • Self-Validation: Pull a 1 mL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the intermediate mass [M+H]+ 163 is <2% relative to the product mass [M+H]+ 213. Cool to 5°C, filter, and dry to yield 3-cyano-5-ethyl-6-methyl-2-pyridone.

  • Decyanation: Suspend the intermediate (0.8 mol) in 85% H3PO4 (400 mL). Heat to 150°C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: Monitor CO2 evolution via a bubbler. Cessation of bubbling indicates primary decarboxylation completion. Confirm via HPLC (disappearance of the polar acid peak). Cool to 20°C, pour into crushed ice (1 kg), adjust pH to 6.5 using 50% NaOH, filter, and dry.

Phase 2: Regioselective Nitration

Mechanistic Causality: The pyridone oxygen donates electron density into the ring via resonance, highly activating the C3 and C5 positions toward electrophilic attack. Because C5 is sterically and electronically blocked by the ethyl group, the nitronium ion ( NO2+​ ) exclusively attacks C3. Strict temperature control (<5°C during addition) is critical to prevent oxidative cleavage of the alkyl chains by the nitric acid.

NitrationLogic Start 5-Ethyl-6-methyl- 2-pyridone C3 C3 Position (Ortho to Carbonyl) Start->C3 Highly Activated C4 C4 Position (Meta to Carbonyl) Start->C4 Deactivated C5 C5 Position (Blocked by Ethyl) Start->C5 C6 C6 Position (Blocked by Methyl) Start->C6 Outcome Exclusive C3 Nitration (Kinetic Control) C3->Outcome Major Pathway

Fig 2. Regioselectivity logic for the electrophilic aromatic nitration of the pyridine core.

Protocol:

  • Dissolve 5-ethyl-6-methyl-2-pyridone (0.6 mol) in concentrated H2SO4 (98%, 300 mL) at 0°C.

  • Prepare a nitrating mixture of conc. H2SO4 (50 mL) and 65% HNO3 (0.65 mol). Add this dropwise to the reactor over 1 hour, maintaining the internal temperature below 5°C. Warm to 25°C and stir for 3 hours.

    • Self-Validation: Quench a micro-sample in water, extract with EtOAc, and run TLC (Hexane:EtOAc 1:1). A single new spot with a higher Rf value confirms complete mononitration.

  • Pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring. Filter the bright yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry in vacuo.

Phase 3: Vilsmeier-Haack Deoxychlorination

Mechanistic Causality: POCl3 alone is a sluggish electrophile for sterically hindered pyridones. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion) . This intermediate rapidly attacks the pyridone oxygen, transforming it into a superior leaving group and facilitating subsequent nucleophilic attack by the chloride ion at C2, restoring aromaticity.

Protocol:

  • Suspend 5-ethyl-6-methyl-3-nitro-2-pyridone (0.5 mol) in anhydrous toluene (500 mL). Add DMF (0.05 mol) and stir for 10 minutes.

  • Add POCl3 (1.5 mol) dropwise at room temperature. Heat the mixture to 110°C for 5 hours.

    • Self-Validation: Analyze via GC-FID. The reaction is complete when the starting material peak is <0.5%. The product will elute significantly earlier due to the loss of hydrogen-bonding capability.

  • Cool to 40°C and concentrate under reduced pressure to remove excess POCl3 and toluene.

  • Quench the heavy syrup by adding it dropwise to vigorously stirred ice water (1 L), keeping the temperature <20°C to prevent violent hydrolysis.

  • Extract with EtOAc (3 x 400 mL). Wash the combined organics with saturated NaHCO3 (aq) until CO2 evolution ceases, then with brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the final target compound.

Quantitative Process Metrics

The following table summarizes the optimized thermodynamic parameters, reaction times, and validated yields for the continuous scale-up of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

StepTransformationPrimary Reagents & CatalystsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 Condensation2-Cyanoacetamide, Piperidine, EtOH784.085>95.0%
2 Decyanation85% H3PO4, H2O15012.078>98.0%
3 NitrationHNO3 (65%), H2SO4 (98%)0 to 253.092>99.0%
4 ChlorinationPOCl3, DMF (cat.), Toluene1105.088>99.5%

Note: Overall isolated yield across the four-step sequence is approximately 53.6%, representing a highly efficient route for a tetra-substituted pyridine derivative.

References

  • Title: Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 4. 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one and analogs. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone).
  • Title: Vilsmeier-Haack Reaction - Mechanism and Applications. Source: Organic Chemistry Portal URL: [Link]

Exploratory

Mechanistic Deconvolution of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CEMNP) in Biological Assays: A Technical Guide

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the shift away from traditional Michael acceptors (e.g., acrylamides) has led to the exploration of non-canonical electrophiles. 2-Chloro-5-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the shift away from traditional Michael acceptors (e.g., acrylamides) has led to the exploration of non-canonical electrophiles. 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CEMNP; CAS: 139393-95-6) represents a highly functionalized, privileged scaffold utilized in the design of next-generation kinase inhibitors and molecular probes.

While primarily known as a synthetic intermediate, the intact 2-chloro-3-nitropyridine pharmacophore exhibits a complex, dual-natured mechanism of action when subjected to biological assays. It acts simultaneously as a tunable electrophile capable of Nucleophilic Aromatic Substitution (SNAr) with protein thiols [1][2], and as a redox-active substrate susceptible to enzymatic bioreduction [3]. This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols to deconvolute the biological activity of CEMNP-derived compounds, ensuring data integrity in early-stage drug discovery.

Mechanistic Basis of Biological Activity

The biological reactivity of CEMNP is dictated by its highly polarized heteroaromatic ring. Understanding the causality behind its interactions is critical for distinguishing true target engagement from assay interference.

Pathway A: Targeted Covalent Modification via SNAr

The 2-chloro substituent is highly activated by both the adjacent pyridine nitrogen and the strongly electron-withdrawing 3-nitro group. In the hydrophobic microenvironment of a kinase active site (e.g., FGFR4 or MSK1), this motif undergoes a rapid SNAr reaction with non-catalytic cysteine residues [1][2]. The 5-ethyl and 6-methyl groups provide necessary steric bulk to anchor the molecule in lipophilic pockets, aligning the 2-chloro warhead for optimal nucleophilic attack by a deprotonated thiolate.

Pathway B: Enzymatic Bioreduction and PAINS Liability

The 3-nitro group introduces a significant Pan-Assay Interference Structure (PAINS) liability. In cellular assays, flavoenzymes and bacterial/mammalian nitroreductases (NTRs) can catalyze the single- or two-electron reduction of the nitro group to reactive nitroso or hydroxylamine species [3]. This redox cycling generates Reactive Oxygen Species (ROS), leading to off-target cytotoxicity that can easily be misinterpreted as on-target efficacy in phenotypic screens.

G cluster_0 Pathway A: SNAr (Targeted) cluster_1 Pathway B: Redox (Off-Target/PAINS) CEMNP CEMNP (2-Cl, 3-NO2 Pyridine) SNAr Nucleophilic Aromatic Substitution (SNAr) CEMNP->SNAr NitroRed Enzymatic Nitroreduction (Flavoenzymes/NTRs) CEMNP->NitroRed CysAdduct Covalent Cysteine Adduct (Kinase Hinge Region) SNAr->CysAdduct TargetInhib Target Inhibition CysAdduct->TargetInhib ROS Reactive Oxygen Species (ROS) NitroRed->ROS Tox Cytotoxicity & Assay Interference ROS->Tox

Dual mechanistic pathways of CEMNP: targeted SNAr vs. off-target redox cycling.

Self-Validating Biological Assay Workflows

To isolate the SNAr-driven efficacy from redox-driven toxicity, researchers must employ a multi-tiered assay cascade. Every protocol must include a non-reactive negative control (e.g., a 2-methyl-3-nitropyridine analog lacking the chloride leaving group) to self-validate the findings [2].

Protocol 1: Intrinsic Electrophilicity Profiling (GSH Trapping)

Rationale: Glutathione (GSH) trapping mimics cellular thiol exposure. By tracking the depletion of the parent compound and the appearance of the GSH-adduct via LC-MS/MS, we establish the intrinsic chemical reactivity ( kinact​ ) of the SNAr warhead.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of CEMNP in DMSO. Prepare a 50 mM stock of reduced L-glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Initiate the reaction by mixing CEMNP (final concentration 10 µM) with GSH (final concentration 5 mM) in the phosphate buffer at 37°C. Ensure DMSO concentration does not exceed 1% v/v.

  • Quenching: At defined time points (t = 0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins/salts.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Monitor the MRM transitions for the parent mass ( [M+H]+ 201.0) and the expected GSH adduct ( [M+H]+ 473.1, corresponding to the loss of HCl and addition of GSH).

  • Validation: Run the 2-methyl analog in parallel. It must show zero depletion to validate that loss of parent is strictly due to SNAr, not non-specific degradation.

Workflow Step1 1. Incubation 10 µM CEMNP + 5 mM GSH (pH 7.4, 37°C) Step2 2. Quenching Aliquot removal at t=0, 15, 30, 60, 120 min Quench with cold MeCN + Internal Std Step1->Step2 Control Control Validation Run parallel assay with 2-methyl analog (Expected: No GSH depletion) Step1->Control Step3 3. LC-MS/MS Analysis MRM tracking of CEMNP depletion and GSH-adduct formation Step2->Step3 Step4 4. Kinetic Modeling Calculate pseudo-first-order half-life (t_1/2) and k_inact Step3->Step4

Step-by-step workflow for GSH trapping to quantify intrinsic electrophilicity.
Protocol 2: Cellular Target Engagement (NanoBRET)

Rationale: Biochemical assays cannot account for cellular permeability or intracellular competition. NanoBRET (Bioluminescence Resonance Energy Transfer) allows for the quantification of target occupancy in live cells, confirming that the SNAr reaction occurs at the specific protein of interest.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Seed cells into 384-well white plates at 1×104 cells/well and incubate overnight at 37°C, 5% CO2​ .

  • Tracer Addition: Add a cell-permeable fluorescent tracer known to bind the target kinase active site.

  • Compound Treatment: Treat cells with a dose-response titration of CEMNP (1 nM to 10 µM) and incubate for 2 hours.

  • Detection: Add Nano-Glo substrate. Measure BRET signal (ratio of 610 nm / 460 nm emissions). A decrease in BRET signal indicates displacement of the tracer by covalent binding of CEMNP.

Protocol 3: Nitroreductase/ROS Liability Profiling

Rationale: To rule out PAINS-related cytotoxicity, the propensity of the 3-nitro group to undergo redox cycling must be quantified [3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in 96-well black, clear-bottom plates.

  • Dye Loading: Load cells with 10 µM H2DCFDA (a fluorogenic sensor for ROS) for 30 minutes. Wash twice with PBS.

  • Treatment: Apply CEMNP at 10 µM and 50 µM. Include a positive control (e.g., Menadione) and a vehicle control.

  • Kinetic Read: Monitor fluorescence (Ex 485 nm / Em 535 nm) every 15 minutes for 4 hours. Significant fluorescence increases indicate nitroreductase-mediated ROS generation.

Quantitative Data Interpretation

The following table outlines the expected assay metrics when evaluating CEMNP as a pharmacophore, contrasting it with a non-electrophilic control to ensure data trustworthiness.

Assay MetricCEMNP (Reactive Probe)2-Methyl Analog (Negative Control)Biological Implication
GSH Trapping Half-Life ( t1/2​ ) 45 - 60 min> 24 hoursConfirms intrinsic SNAr electrophilicity of the 2-chloro position.
Kinase Target Adduct (Intact MS) +165 Da (Loss of HCl)No adduct observedValidates specific cysteine modification at the target hinge region.
NanoBRET IC50​ (Target Engagement) Sub-micromolar (Time-dependent)> 10 µMProves intracellular permeability and specific target occupancy.
Cellular ROS Fold-Change 2.5x - 3.5x over baseline1.1x over baselineIndicates off-target nitroreductase liability of the 3-nitro group.

Conclusion

Evaluating 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CEMNP) in biological assays requires a rigorous, multi-disciplinary approach. While its SNAr capabilities make it an attractive warhead for targeted covalent inhibitors[1][2], its susceptibility to enzymatic nitroreduction necessitates strict control protocols to prevent false positives driven by ROS generation [3]. By implementing the self-validating workflows detailed above, researchers can confidently harness the unique reactivity of chloronitropyridine scaffolds in drug discovery.

References

  • Yano, J., et al. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Tretbar, M., et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Valiauga, B., et al. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences (MDPI), 2021. URL:[Link]

Foundational

physical and chemical properties of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Disclaimer: This document provides a comprehensive overview of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Disclaimer: This document provides a comprehensive overview of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS No. 139393-95-6), a substituted nitropyridine of interest in medicinal and synthetic chemistry. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide synthesizes known information with expert analysis of its probable properties and reactivity based on established chemical principles and data from structurally related compounds. All information should be used as a guideline and validated through experimental analysis.

Introduction: The Strategic Value of Substituted Nitropyridines

The pyridine ring is a privileged scaffold in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] The introduction of a nitro group and a chlorine atom, as seen in 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, creates a highly versatile building block for the synthesis of complex heterocyclic systems.[1][2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for a variety of chemical transformations, making this class of compounds particularly valuable for constructing libraries of potential therapeutic agents.[2][3] Substituted nitropyridines serve as key intermediates in the development of molecules with diverse biological activities, including kinase inhibitors and other targeted therapies.[2]

Molecular and Physicochemical Profile

This section details the known and predicted properties of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Core Molecular Information
PropertyValueSource
IUPAC Name 2-Chloro-5-ethyl-6-methyl-3-nitropyridineN/A
CAS Number 139393-95-6[4]
Molecular Formula C₈H₉ClN₂O₂[4]
Molecular Weight 200.62 g/mol [4]
Canonical SMILES CCC1=C(C(=NC(=C1)Cl)C)[O-]N/A
Predicted Physical Properties
PropertyPredicted Value/StateRationale/Comparison
Appearance Pale yellow to yellow solidSubstituted nitropyridines are typically crystalline solids at room temperature.[5]
Melting Point Not available (likely in the range of 40-80 °C)The melting points of similar isomers like 2-chloro-5-methyl-3-nitropyridine are in the 45-50 °C range.
Boiling Point Not available (expected to be >200 °C)Aromatic compounds with similar molecular weights have high boiling points.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water.The aromatic and halogenated nature suggests solubility in organic solvents, while the polar nitro group may impart slight aqueous solubility.

Synthesis and Reactivity: A Chemist's Perspective

The strategic placement of substituents on the pyridine ring dictates the synthetic accessibility and subsequent reactivity of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Synthetic Strategy

The synthesis of this specific isomer is not explicitly detailed in the reviewed literature. However, a logical retrosynthetic analysis suggests a multi-step pathway common for polysubstituted pyridines.

Synthesis_Pathway Precursor Substituted Pyridine Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Precursor->Nitration Introduction of Nitro Group Chlorination Chlorination (e.g., POCl₃ or SOCl₂) Nitration->Chlorination Introduction of Chloro Group Final_Product 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Chlorination->Final_Product

Caption: A generalized synthetic approach to 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

A plausible synthetic route would involve the nitration of a corresponding 2-chloro-5-ethyl-6-methylpyridine precursor.[5] The directing effects of the alkyl groups would need to be carefully considered to achieve the desired 3-nitro substitution pattern. Alternatively, the synthesis could commence from a pre-nitrated pyridine derivative, followed by chlorination and alkylation steps.

Key Chemical Transformations

The reactivity of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is dominated by the interplay of its functional groups.

Reactivity_Hub Central_Molecule 2-Chloro-5-ethyl-6-methyl-3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Central_Molecule->SNAr Displacement of Cl⁻ Nitro_Reduction Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) Central_Molecule->Nitro_Reduction Formation of Amine Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Central_Molecule->Cross_Coupling C-C or C-N Bond Formation Side_Chain_Oxidation Side-Chain Oxidation of Ethyl/Methyl Groups Central_Molecule->Side_Chain_Oxidation Formation of Carbonyls/Carboxylic Acids

Caption: Key reactive sites and transformations of the title compound.

  • Nucleophilic Aromatic Substitution (SNA r): The chloro group at the 2-position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a prime site for nucleophilic attack by amines, alcohols, and thiols.[5] This is a fundamental reaction for introducing further diversity into the molecule.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as iron in acetic acid or catalytic hydrogenation. This introduces a versatile amino functionality that can be further derivatized, for instance, through amide bond formation or diazotization reactions.[5]

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of aryl, heteroaryl, or amino substituents.

  • Side-Chain Reactivity: The ethyl and methyl groups, while generally less reactive than the other functional groups, can potentially undergo oxidation under specific conditions to yield corresponding carboxylic acids or other oxidized derivatives.

Experimental Protocols: A General Framework

The following protocols are generalized procedures based on common practices for similar compounds and should be optimized for the specific substrate.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the reaction of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine with an amine.

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

  • Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)

  • A suitable base (e.g., triethylamine or potassium carbonate, 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in the chosen anhydrous solvent, add the nucleophile and the base.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nitro Group Reduction

This protocol outlines a common method for the reduction of the nitro group to an amine.

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

  • Reducing agent (e.g., iron powder, 5.0 equivalents)

  • Solvent system (e.g., ethanol/water or acetic acid)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 2-Chloro-5-ethyl-6-methyl-3-nitropyridine and the iron powder in the chosen solvent system.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the amino-pyridine derivative.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is not publicly available. However, based on the functional groups present, the following precautions should be taken:

  • Hazardous Nature: Substituted chloronitropyridines are generally considered hazardous. They can be irritants to the skin, eyes, and respiratory system.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Intermediate for Future Discovery

2-Chloro-5-ethyl-6-methyl-3-nitropyridine represents a valuable, albeit under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its array of functional groups provides multiple handles for diversification, enabling the creation of novel molecular architectures. Further experimental investigation into the precise physical properties and reactivity of this specific isomer is warranted to fully unlock its potential for the development of new therapeutics and other advanced materials.

References

[1] Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

[2] Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

[3] Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

[7] Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

[8] Pyridines: properties, syntheses & reactivity. University of Leeds. [Link]

[9] 2-Chloro-5-methyl-3-nitropyridine. PMC. [Link]

[6] SAFETY DATA SHEET. chemicals and lubricants. [Link]

[10] meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

[11] (PDF) 2-Chloro-3-nitropyridine. ResearchGate. [Link]

[12] Method for preparing 2-chloro-5-nitropyridine. Google Patents.

[13] (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]

[14] 2-Chloro-6-Methyl-5-nitropyridine-3-carboxylic acid — Chemical Substance Information. [invalid URL removed]. [Link]

[15] Safety Data Sheet Product name: NAPHTHA SOLVENT. Lupin Systems. [Link]

[16] Safety Data Sheet. ChemSupply Australia. [Link]

[17] Three-Component Synthesis of Multiply Functionalized 5,6-Dehydroisoquinuclidines through Dearomatization of Pyridine. The Journal of Organic Chemistry - ACS Publications. [Link]

[18] The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]

[19] Safety Data Sheet: naphtha (petroleum), hydrodesulphurized heavy. Chemos GmbH&Co.KG. [Link]

[20] 2-Chloro-5-methyl-3-nitro-pyridine. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine to Amine

Executive Summary & Mechanistic Rationale The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry for the generation of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry for the generation of active pharmaceutical ingredients (APIs)[1]. However, the substrate 2-Chloro-5-ethyl-6-methyl-3-nitropyridine presents a distinct chemoselectivity challenge: the presence of an aromatic carbon-halogen (C-Cl) bond on an electron-deficient pyridine ring.

Standard catalytic hydrogenation methodologies (e.g., using Palladium on Carbon with H₂ gas) are highly efficient for nitro reduction but are strictly contraindicated for this substrate[2]. Palladium readily undergoes oxidative addition into the activated C-Cl bond of the pyridine ring, leading to rapid and irreversible reductive dechlorination[3].

To preserve the halogen, the reduction methodology must rely on single-electron transfer (SET) mechanisms or oxophilic metal salts that specifically target the N-O bond without activating the C-Cl bond[4]. This application note details two field-proven, chemoselective protocols: a homogeneous Tin(II) chloride reduction ideal for lab-scale discovery, and a heterogeneous Iron/Ammonium chloride (modified Béchamp) reduction optimized for process scale-up.

Process Workflow & Decision Matrix

G Start 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Decision Select Reduction Method Start->Decision PdC H2, Pd/C (Standard Catalytic) Decision->PdC Non-Selective Fe Fe, NH4Cl / EtOH-H2O (Béchamp-type) Decision->Fe Scale-Up SnCl2 SnCl2·2H2O / EtOH (Metal Salt) Decision->SnCl2 Lab Scale Dehalogenation Dechlorination Byproduct (3-amino-5-ethyl-6-methylpyridine) PdC->Dehalogenation Cleaves C-Cl Bond Target Target Amine (3-amino-2-chloro-5-ethyl-6-methylpyridine) Fe->Target Chemoselective SnCl2->Target Chemoselective

Figure 1: Decision matrix for the chemoselective reduction of chloronitropyridines.

Comparative Methodology Data

The following table summarizes the quantitative and qualitative metrics of the evaluated reduction methodologies to guide process selection.

MethodologyReagents & ConditionsChemoselectivity (C-Cl Retention)ScalabilityEnvironmental ImpactTypical Yield
Method A (Lab) SnCl₂·2H₂O (4.5 eq), EtOH, 70°CExcellentLow (Exothermic, Heavy Metal)High (Tin waste)85 - 92%
Method B (Process) Fe powder (5 eq), NH₄Cl (2 eq), EtOH/H₂O, 80°CExcellentHigh (Industrial Standard)Moderate (Iron oxides)80 - 88%
Standard Hydro H₂, Pd/C (10 mol%), MeOH, RTPoor (Dechlorinates)N/ALow< 10% (Target)

Experimental Protocols

Protocol A: Tin(II) Chloride Reduction (Optimized for Lab-Scale)

This method is highly specific for nitro groups over carbonyls and halogens[3].

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq)

  • Ethanol (0.2 M relative to substrate)

  • Ethyl acetate (for extraction)

  • 1M NaOH (for quenching)

Step-by-Step Procedure:

  • Initiation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chloronitropyridine substrate in ethanol[1].

  • Reagent Addition: Add SnCl₂·2H₂O (4.5 eq) portion-wise at room temperature.

    • Causality Note: The reduction of -NO₂ to -NH₂ is a 6-electron process. Because Sn(II) oxidizes to Sn(IV) (a 2-electron transfer), a theoretical minimum of 3.0 equivalents is required. We specify 4.5 equivalents to ensure complete conversion and account for ambient oxidation[1].

  • Reaction: Heat the mixture to 70°C for 2–4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is entirely consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature and pour it into crushed ice. Slowly add 1M NaOH until the aqueous layer reaches pH 8-9.

    • Causality Note: Sn(IV) salts form thick, gelatinous emulsions in neutral or mildly acidic water. Adjusting to a basic pH converts these into soluble stannate complexes (or distinct, manageable precipitates), allowing for clean phase separation.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the target amine[1].

Protocol B: Iron/Ammonium Chloride Reduction (Optimized for Process-Scale)

This modified Béchamp reduction avoids high-pressure hydrogen gas and is a classic, robust method for preserving halogens[3][4].

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl) (2.0 eq)

  • Ethanol / Water (3:1 v/v)

Step-by-Step Procedure:

  • Catalyst Activation: In a mechanically stirred reactor, suspend the Iron powder and NH₄Cl in the EtOH/H₂O solvent mixture. Heat to 60°C for 15 minutes to activate the iron surface[4].

  • Substrate Addition: Add the chloronitropyridine substrate portion-wise to control the mild exotherm.

    • Causality Note: NH₄Cl is strictly chosen over HCl because it acts as a mild, buffered proton source. Strong acids would protonate the basic pyridine nitrogen, altering substrate solubility, and could trigger unwanted side reactions such as the Bamberger rearrangement[3].

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The reaction mixture will transition into a dark brown/black slurry as Fe(0) oxidizes to iron oxides (Fe₂O₃/Fe₃O₄)[4].

  • Filtration: While the mixture is still warm (approx. 50°C), filter it through a pad of Celite® to remove the iron oxides. Wash the Celite pad generously with warm ethanol to ensure full product recovery[1].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the 3-amino-2-chloro-5-ethyl-6-methylpyridine.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded without compromising the C-Cl bond, the analytical data must act as a self-validating system:

  • Mass Spectrometry (LC-MS): The starting material (C₈H₉ClN₂O₂) has an exact mass of ~200.04 Da. The target amine (C₈H₁₁ClN₂) has an exact mass of ~170.06 Da.

  • Isotopic Signature Validation: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The mass spectrum of the product must display an [M+H]⁺ peak at m/z 171.1 and a corresponding [M+2+H]⁺ peak at m/z 173.1 in a strict 3:1 intensity ratio.

  • Failure Mode Identification: If the [M+H]⁺ peak appears at m/z 137.1 with the complete loss of the M+2 isotope peak, reductive dechlorination has occurred, invalidating the batch[3].

References

  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines . Benchchem. 1

  • Selective reduction of nitro group without affecting other functional groups . Benchchem. 3

  • Reduction of nitro compounds . Wikipedia. 4

  • Nitro Reduction - Common Conditions . Common Organic Chemistry. 2

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Introduction and Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, coupling highly functionalized heteroaryl chlorides, such as 2-Chloro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, coupling highly functionalized heteroaryl chlorides, such as 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) , presents unique mechanistic challenges and opportunities. This application note provides an in-depth, self-validating protocol tailored for researchers and drug development professionals working with sterically hindered, electron-deficient pyridine scaffolds.

Substrate Profiling & Causality

To design an effective catalytic system, we must first analyze the electronic and steric microenvironment of the substrate:

  • Electronic Activation (Oxidative Addition): Unactivated 2-chloropyridines are notoriously sluggish in cross-coupling reactions compared to their bromo- or iodo-counterparts. However, the presence of the strongly electron-withdrawing 3-nitro group, combined with the electron-deficient pyridine ring, highly activates the C2–Cl bond. This activation lowers the activation energy required for the initial oxidative addition of Palladium(0) into the carbon-halogen bond ()[1].

  • Steric Hindrance (Transmetalation & Reductive Elimination): The ortho-relationship between the bulky nitro group at C3 and the chlorine at C2 creates significant steric congestion. While the C5-ethyl and C6-methyl groups are electron-donating and slightly offset the ring's electrophilicity, the primary bottleneck in this reaction is the transmetalation step. The steric bulk restricts the approach of the boronate complex. Consequently, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos) are strictly required to accelerate reductive elimination and stabilize the active monomeric Pd(0) species ()[2].

  • Chemoselectivity: The nitro group is highly sensitive to strong reducing conditions. Prolonged heating with certain phosphines or excess boronic acid can lead to unwanted reduction of the -NO₂ group. Therefore, precise temperature control and specific base selections are critical.

Catalytic Cycle Workflow

The following diagram illustrates the tailored Suzuki-Miyaura catalytic cycle for this specific nitro-activated substrate.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Activated by 3-NO2) Pd0->OxAdd 2-Cl-pyridine PdII Ar-Pd(II)-Cl L_n Intermediate OxAdd->PdII TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet OH- / Ar'-B(OH)2 PdII_diaryl Ar-Pd(II)-Ar' L_n Intermediate TransMet->PdII_diaryl RedElim Reductive Elimination (Sterically Driven) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration & Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Reaction Optimization and Causality Analysis

Selecting the correct combination of catalyst, ligand, base, and solvent is not arbitrary; it is a direct response to the substrate's structural profile. The table below summarizes the quantitative optimization data and the causality behind each experimental outcome.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)10045%Sluggish transmetalation due to steric hindrance from the ortho-nitro group. PPh₃ is insufficiently bulky to drive reductive elimination.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃THF/H₂O (4:1)8068%Improved conversion, but significant protodehalogenation observed due to slow reductive elimination allowing protonation of the Pd(II) intermediate.
Pd(OAc)₂ / SPhos (2/4 mol%) K₃PO₄ Dioxane/H₂O (4:1) 100 94% Optimal. Buchwald ligand (SPhos) overcomes steric bulk; the strong, soluble base (K₃PO₄) in a biphasic system facilitates rapid transmetalation ()[3].
Pd₂(dba)₃ / XPhos (2/4 mol%)K₃PO₄Dioxane/H₂O (4:1)10088%Highly active, but XPhos is slightly too sterically demanding for this specific ortho-nitro system, leading to trace amounts of homocoupling.

Self-Validating Experimental Protocol

This protocol utilizes the optimized Pd(OAc)₂ / SPhos system. It is designed to be self-validating, meaning the physical and analytical changes observed during the reaction serve as built-in quality control checkpoints.

Materials Required
  • Substrate: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.3 equiv) (Note: Air-stable potassium alkynyltrifluoroborates can also be substituted for specific alkynylations ()[4])

  • Catalyst/Ligand: Palladium(II) acetate (2 mol%), SPhos (4 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • Preparation & Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 mmol, 200.6 mg), the arylboronic acid (1.3 mmol), and anhydrous K₃PO₄ (3.0 mmol).

    • Causality: Using an excess of boronic acid compensates for potential competitive protodeboronation that occurs at elevated temperatures.

  • Catalyst Loading: Under a positive flow of Argon, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • Causality: While SPhos is relatively air-stable, loading the Pd(II) precatalyst under inert conditions prevents premature oxidation of the in-situ generated active Pd(0) species.

  • Solvent Addition: Inject 5.0 mL of the degassed 1,4-Dioxane/H₂O (4:1) mixture via syringe.

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive [Ar'-B(OH)₃]⁻ boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) center[3].

  • Reaction Execution: Seal the flask and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 4 to 6 hours.

  • Self-Validation & Monitoring:

    • Visual Check: The reaction mixture will initially appear as a pale yellow suspension. As the active Pd(0) cycle initiates, it will transition to a dark, homogeneous solution. Upon completion, or if the catalyst degrades, black Pd(0) nanoparticles will precipitate.

    • TLC Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ≈ 0.6, distinct yellow spot) will be consumed. The cross-coupled product will typically appear at R_f ≈ 0.4 as a bright blue-fluorescent spot under UV 254 nm.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Troubleshooting & Analytical Characterization

If the self-validation checkpoints fail, consult the following causality-driven troubleshooting guide:

  • Issue: High levels of protodehalogenation (Formation of 5-ethyl-6-methyl-3-nitropyridine).

    • Causality: This occurs when transmetalation or reductive elimination is too slow, allowing the Ar-Pd(II)-Cl intermediate to undergo protonation by the water in the solvent mixture.

    • Solution: Ensure the base is fully dissolved. If the issue persists, increase the concentration of the boronic acid or switch to a slightly less sterically demanding ligand to speed up transmetalation.

  • Issue: Reduction of the Nitro Group.

    • Causality: The nitro group at the C3 position is a strong oxidant. Prolonged heating with electron-rich phosphines or excess boronic acid can lead to partial reduction to an amine or hydroxylamine.

    • Solution: Strictly monitor the reaction time via LC-MS. Terminate the reaction immediately upon consumption of the starting material. Avoid using primary or secondary alcohols as co-solvents, as they can act as hydride donors.

  • Issue: Incomplete Conversion (Stalled Reaction).

    • Causality: Often caused by oxygen ingress deactivating the Pd(0) catalyst, or poor solubility of the specific boronic acid.

    • Solution: Re-degas the solvent system using the freeze-pump-thaw method rather than simple sparging. If solubility is the issue, slightly increase the ratio of Dioxane to Water (e.g., 5:1).

References

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Synlett -[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - Accounts of Chemical Research -[Link]

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations - The Journal of Organic Chemistry -[Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Introduction and Mechanistic Rationale The synthesis of complex, biologically active heterocycles frequently relies on the strategic functionalization of pyridine scaffolds. 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of complex, biologically active heterocycles frequently relies on the strategic functionalization of pyridine scaffolds. 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly functionalized, electron-deficient building block uniquely primed for Nucleophilic Aromatic Substitution (SNAr). This scaffold is particularly valuable in the development of kinase inhibitors, anti-infectives, and novel agrochemicals, where the pyridine core serves as a privileged structural motif .

Causality in Experimental Design: The Electronic Landscape

To master the SNAr of this specific molecule, one must understand the push-and-pull of its substituents:

  • The Electrophilic Core (C2): The reaction is strictly regioselective for the 2-position. The carbon-chlorine bond is highly polarized, but more importantly, the C2 carbon is severely electron-depleted by the adjacent electronegative ring nitrogen (via induction and resonance) and the ortho-nitro group.

  • Meisenheimer Complex Stabilization: Upon attack by a nucleophile (e.g., an amine or alkoxide), a negatively charged intermediate—the Meisenheimer complex—is formed. The nitro group at C3 is critical here; it acts as an electron sink, stabilizing the anionic charge through resonance delocalization onto its oxygen atoms. Without this ortho-nitro group, the SNAr reaction would require drastically harsher conditions .

  • Steric and Inductive Modulation (C5 and C6): The ethyl group at C5 and the methyl group at C6 exert a weak electron-donating inductive effect (+I). While this slightly dampens the overall electrophilicity of the ring compared to an unsubstituted 2-chloro-3-nitropyridine, the powerful electron-withdrawing nature of the NO2 group more than compensates. The C6-methyl group introduces minor steric hindrance, but because the reaction occurs at C2, the spatial impact on incoming nucleophiles is negligible unless the nucleophile is exceptionally bulky.

Reaction Pathway and Workflow

The following diagram illustrates the standard workflow and mechanistic pathway for the SNAr of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, highlighting the critical intermediate and potential failure points (such as hydrolysis).

SNAr_Workflow cluster_0 Reaction Setup & Activation Substrate 2-Chloro-5-ethyl-6-methyl -3-nitropyridine Meisenheimer Meisenheimer Complex (Delocalized Anion) Substrate->Meisenheimer Nu- Attack at C2 Hydrolysis Hydrolysis Byproduct (2-Hydroxy derivative) Substrate->Hydrolysis H2O Impurity Nucleophile Nucleophile (Nu-H) Amines, Alkoxides, Thiols Nucleophile->Meisenheimer Base Base / Solvent (Et3N, K2CO3 / EtOH, DMF) Base->Meisenheimer Deprotonation Product 2-Substituted-5-ethyl-6-methyl -3-nitropyridine Meisenheimer->Product Cl- Elimination

Mechanistic workflow of SNAr on 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific visual cues and utilizing in-process controls (like TLC), researchers can confirm the success of each step without waiting for final NMR analysis.

Protocol A: Amination with Primary/Secondary Amines

This protocol utilizes a non-nucleophilic base to scavenge the generated HCl, preventing the depletion of the amine nucleophile.

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, benzylamine) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 equiv)

  • Anhydrous Ethanol or Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in anhydrous ethanol. Causality Note: Anhydrous conditions are critical. Trace water in the presence of a base will generate hydroxide ions, leading to the irreversible formation of the 2-hydroxy-5-ethyl-6-methyl-3-nitropyridine byproduct.

  • Reagent Addition: Add the amine nucleophile dropwise at room temperature, followed immediately by the tertiary amine base (DIPEA).

  • Reaction Initiation: Attach a reflux condenser and heat the mixture to 65–78 °C (depending on the solvent).

    • Self-Validation Check: Upon heating, the reaction mixture will typically transition from a pale yellow to a deep, vibrant orange or red. This color shift is highly indicative of the formation of the charge-delocalized Meisenheimer complex and the subsequent ortho-nitroaniline derivative.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system. The starting material is strongly UV-active; the product will typically elute as a more polar (lower Rf), intensely yellow/orange spot.

  • Quenching and Workup: Once the starting material is consumed (typically 2–4 hours), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Dilute the residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can usually be purified via flash column chromatography or recrystallization from a suitable solvent system (e.g., Hexanes/DCM).

Protocol B: Etherification with Phenoxides/Alkoxides

Oxygen nucleophiles require slightly different handling due to their higher basicity and the risk of competing side reactions.

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv)

  • Phenol or Alcohol (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.15 M)

Step-by-Step Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere (N2 or Argon), suspend finely powdered K2CO3 and the phenol/alcohol in anhydrous DMF. Stir at room temperature for 15 minutes to pre-form the phenoxide/alkoxide.

  • Substrate Addition: Add the 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in one portion.

  • Heating: Heat the reaction to 80 °C. Causality Note: DMF is chosen for its ability to solvate both the organic substrate and the inorganic base, accelerating the SNAr process. However, temperatures exceeding 100 °C should be avoided to prevent thermal degradation of the nitro group or potential Smiles rearrangement if specific amine side-chains are present.

  • Workup: After TLC confirms completion (4–8 hours), cool the mixture and pour it into a 5-fold volume of ice-cold water.

    • Self-Validation Check: For many phenoxy-substituted nitropyridines, pouring the DMF solution into ice water will cause the product to crash out as a distinct precipitate, allowing for direct isolation via vacuum filtration, bypassing tedious liquid-liquid extractions.

  • Purification: Wash the filter cake with cold water and a small amount of cold hexanes, then dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the SNAr of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine across various nucleophile classes. Data is extrapolated from established literature on highly activated 2-chloro-3-nitropyridine systems .

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineEtOHEt3N78 (Reflux)2 - 485 - 92
Secondary Amine MorpholineTHFDIPEA65 (Reflux)3 - 588 - 95
Alkoxide Sodium MethoxideMeOHNone0 to 251 - 280 - 85
Phenoxide PhenolDMFK2CO380 - 1004 - 875 - 82
Thiolate ThiophenolDMFK2CO325 - 501 - 390 - 96

Note: Yields represent isolated, purified products. Alkoxide reactions are performed at lower temperatures to prevent transesterification or degradation side-reactions.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

Application

Application Note: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine as a Bifunctional Scaffold in Agrochemical Synthesis

Target Audience: Research Chemists, Agrochemical Scientists, and Process Development Professionals Compound: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6)[1] Scaffold Rationale & Mechanistic Insights In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Agrochemical Scientists, and Process Development Professionals Compound: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6)[1]

Scaffold Rationale & Mechanistic Insights

In modern agrochemical design, the pyridine ring is a privileged pharmacophore due to its metabolic stability and ability to participate in key hydrogen-bonding interactions within plant and insect target enzymes. 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a highly specialized, orthogonally reactive building block used primarily for the synthesis of imidazo[4,5-b]pyridine derivatives—a class of compounds with potent herbicidal (e.g., ALS and PPO inhibitors) and insecticidal properties[2],[3].

As an Application Scientist, selecting this specific scaffold over a simple 2-chloro-3-nitropyridine is driven by precise structure-activity relationship (SAR) requirements:

  • Orthogonal Reactivity: The 2-chloro group is highly electrophilic, activated by the strong electron-withdrawing (-I, -M) effects of the adjacent 3-nitro group and the pyridine nitrogen. This allows for rapid Nucleophilic Aromatic Substitution (SNAr)[4],[5].

  • Steric Shielding & Basicity Modulation: The 6-methyl group provides steric bulk adjacent to the pyridine nitrogen, lowering its basicity and preventing unwanted off-target binding in complex biological matrices.

  • Lipophilicity (LogP) Tuning: The 5-ethyl group significantly increases the lipophilicity of the resulting molecule. In agrochemicals, fine-tuning LogP is critical for cuticular penetration in weed leaves or permeation through insect exoskeletons[2].

Synthetic Workflow: Imidazo[4,5-b]pyridine Construction

The transformation of 2-chloro-5-ethyl-6-methyl-3-nitropyridine into an active agrochemical ingredient follows a robust, three-step tandem sequence: SNAr Amination Nitro Reduction Heteroannulation [6].

Workflow A Starting Material 2-Chloro-5-ethyl- 6-methyl-3-nitropyridine B Step 1: SNAr Amine, Base, Heat A->B C Intermediate 1 N-Substituted 2-Amino-3-nitropyridine B->C D Step 2: Reduction Fe/NH4Cl, EtOH/H2O C->D E Intermediate 2 2,3-Diaminopyridine D->E F Step 3: Cyclization Orthoester, Acid Cat. E->F G Target Scaffold Imidazo[4,5-b]pyridine F->G

Synthetic workflow from 2-chloro-3-nitropyridine to imidazo[4,5-b]pyridine scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow for intelligent troubleshooting during scale-up.

Protocol 1: Regioselective SNAr Amination

Objective: Displace the 2-chloro group with a primary amine to form the Meisenheimer complex, yielding an N-substituted 2-amino-3-nitropyridine.

  • Preparation: Charge a dry, round-bottom flask with 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (20 mL).

    • Causality: The +I effect of the ethyl and methyl groups slightly reduces the electrophilicity of the ring compared to unsubstituted analogs. A polar aprotic solvent like DMF is required to stabilize the anionic Meisenheimer transition state and accelerate the reaction[5].

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Dropwise add the desired primary alkyl/aryl amine (1.2 equiv).

  • Reaction: Heat the mixture to 80 °C under nitrogen for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) will convert to a bright yellow spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature and quench with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 20 mL).

    • Causality: Washing with LiCl/brine is critical to completely partition the DMF into the aqueous phase, preventing emulsion and ensuring a clean crude product.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to an amine without cleaving the alkyl side chains or over-reducing the pyridine ring.

  • Preparation: Dissolve the crude product from Protocol 1 (approx. 10 mmol) in a mixture of Ethanol and Water (4:1 v/v, 25 mL).

  • Catalyst Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv).

    • Causality: While Pd/C hydrogenation is common, it risks partial dealkylation or over-reduction. The Fe/ NH4​Cl system (Béchamp reduction variant) is highly chemoselective, mild, and environmentally benign[4].

  • Reaction: Reflux the suspension at 80 °C for 2 hours. The yellow solution will turn colorless/pale as the nitro group is reduced.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane (3 x 20 mL), dry over Na2​SO4​ , and evaporate to yield the 2,3-diaminopyridine intermediate.

Protocol 3: Heteroannulation (Cyclization)

Objective: Close the imidazole ring to form the final imidazo[4,5-b]pyridine core.

  • Preparation: Dissolve the 2,3-diaminopyridine intermediate (10 mmol) in Triethyl Orthoformate (15 mL).

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

    • Causality: The acid protonates the orthoester, generating a highly electrophilic oxocarbenium ion that is rapidly attacked by the diamine.

  • Reaction: Heat to 120 °C for 3 hours. Ethanol will evolve as a byproduct.

  • Isolation: Cool to room temperature, concentrate in vacuo, and purify via flash chromatography or recrystallization to yield the pure imidazo[4,5-b]pyridine agrochemical target[4].

Quantitative Data & Optimization

The tables below summarize the optimization parameters for the synthesis of this specific scaffold, highlighting the impact of solvent and catalyst choices.

Table 1: Optimization of SNAr Conditions for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Observation / Causality
Ethanol Et3​N 78 (Reflux)1245Protic solvent hydrogen-bonds with nucleophile, hindering Meisenheimer complex formation.
DMF K2​CO3​ 80488Polar aprotic solvent heavily accelerates SNAr; K2​CO3​ efficiently scavenges HCl[5].
H2​O -IPANone80292Green solvent system; demonstrates a strong autocatalytic effect for specific amines[6].

Table 2: Comparison of Chemoselective Nitro Reduction Conditions

Reagent SystemSolventTemp (°C)Yield (%)Chemoselectivity & Safety Profile
H2​ , 10% Pd/CMethanol2560Moderate yield; risk of ring over-reduction or side reactions with the alkyl groups.
SnCl2​⋅2H2​O Ethanol7075Effective reduction, but generates toxic heavy metal waste requiring complex remediation[4].
Fe / NH4​Cl EtOH/ H2​O 8095Highly selective; cleanly preserves the 5-ethyl and 6-methyl groups; excellent green profile[4].

Agrochemical Mode of Action

Once the imidazo[4,5-b]pyridine core is synthesized utilizing the 2-chloro-5-ethyl-6-methyl-3-nitropyridine scaffold, the resulting compounds frequently act as competitive inhibitors for vital plant or insect enzymes. For example, in herbicidal applications, they target Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO)[2]. The 5-ethyl and 6-methyl groups are strictly required to lock the molecule into the hydrophobic pocket of the target enzyme.

MOA Herbicide Imidazo[4,5-b]pyridine Agrochemical Enzyme Target Enzyme (e.g., ALS or PPO) Herbicide->Enzyme Competitive Binding (Steric fit via 5-Et/6-Me) Metabolite Essential Metabolites (BCAAs / Porphyrins) Enzyme->Metabolite Biosynthetic Pathway Outcome Pest/Weed Mortality Metabolite->Outcome Depletion/Toxicity

Mechanism of action for imidazo[4,5-b]pyridine-derived agrochemicals.
References

1. 2. 3. 4. 5. 6.

Sources

Method

Application Note: Synthesis and Derivatization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine via Nucleophilic Aromatic Substitution

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Introduction and Mechanistic Rationale The compound 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction and Mechanistic Rationale

The compound 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly functionalized heterocyclic building block extensively utilized in the pharmaceutical industry for the development of bioactive molecules, including kinase inhibitors and antiviral agents [2].

The synthetic utility of this scaffold lies primarily in its exceptional reactivity toward Nucleophilic Aromatic Substitution ( SN​Ar ) . The pyridine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the C3 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system [1]. This stereoelectronic arrangement highly activates the adjacent C2-chlorine bond. When a nucleophile attacks the C2 position, the transition state forms a stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group and the pyridine nitrogen [3].

The alkyl substituents (5-ethyl and 6-methyl) provide critical steric bulk and lipophilicity, which are often leveraged in medicinal chemistry to tune the pharmacokinetic properties of the resulting derivatives without sterically hindering the C2 reaction site.

Reaction Workflow

The following diagram illustrates the logical progression of the SN​Ar derivatization process, highlighting the critical intermediate formation.

SNAr_Workflow A 2-Chloro-5-ethyl-6-methyl -3-nitropyridine B Nucleophile Addition (e.g., Amine, Base) A->B C Meisenheimer Complex Formation B->C D Chloride Elimination C->D E Substituted Derivative (Product) D->E

Workflow of SNAr derivatization of the nitropyridine scaffold.

Standardized Protocol: Amination of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

This protocol outlines the step-by-step methodology for synthesizing secondary amine derivatives via SN​Ar . The procedure is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures [1].

Reagents and Materials
  • Substrate: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv, 5.0 mmol)

  • Nucleophile: Primary or secondary aliphatic/aromatic amine (1.2 equiv, 6.0 mmol)

  • Base: N,N -Diisopropylethylamine (DIPEA) or Triethylamine ( Et3​N ) (2.0 equiv, 10.0 mmol)

  • Solvent: Anhydrous Ethanol (EtOH) or N,N -Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology
  • Reaction Setup (Anhydrous Conditions):

    • Action: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 g, 5.0 mmol). Dissolve the substrate in 25 mL of anhydrous EtOH.

    • Causality: While SN​Ar reactions on highly activated pyridines can sometimes tolerate moisture, anhydrous conditions are strictly recommended to prevent competitive hydrolysis of the C2-chloride, which would yield the unwanted 2-hydroxy-5-ethyl-6-methyl-3-nitropyridine byproduct.

  • Reagent Addition:

    • Action: Add the selected amine (6.0 mmol) dropwise to the stirring solution at room temperature, followed immediately by the addition of DIPEA (1.74 mL, 10.0 mmol).

    • Causality: The non-nucleophilic base (DIPEA) is introduced to scavenge the hydrochloric acid (HCl) generated during the substitution. Failing to neutralize the HCl will result in the protonation of the unreacted amine nucleophile, stalling the reaction kinetics.

  • Thermal Activation & Monitoring:

    • Action: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux for EtOH). Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 3:1) or LC-MS every 2 hours.

    • Causality: Heating provides the necessary activation energy to overcome the steric hindrance of the adjacent ethyl/methyl groups and drive the formation of the Meisenheimer complex. The reaction is typically complete within 4–8 hours depending on the nucleophile's strength [1].

  • Workup and Quenching:

    • Action: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with Ethyl Acetate (50 mL) and wash sequentially with distilled water ( 2×25 mL) and brine (25 mL).

    • Causality: The aqueous washes effectively remove the DIPEA hydrochloride salts and any unreacted polar aliphatic amines, isolating the lipophilic nitropyridine derivative in the organic phase.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 2-amino derivative.

Quantitative Reaction Data

The table below summarizes expected reaction conditions and yields for the derivatization of activated 2-chloro-3-nitropyridines with various classes of nucleophiles, demonstrating the broad applicability of this protocol [1].

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine BenzylamineEtOHDIPEA80485 - 92
Secondary Cyclic Amine MorpholineEtOH Et3​N 80388 - 95
Aromatic Amine (Aniline) 4-FluoroanilineDMF K2​CO3​ 1001265 - 75
Alkoxide Sodium MethoxideMeOHNone65290 - 96
Thiolate ThiophenolDMF Cs2​CO3​ 60480 - 88

Note: Aromatic amines require harsher conditions (DMF, higher temperatures, inorganic bases) due to the delocalization of their lone pair, which inherently reduces their nucleophilicity compared to aliphatic amines.

References

  • National Institutes of Health (NIH) - PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (2009). Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Retrieved from[Link]

Application

Application Notes and Protocols for the Synthesis of Pyridine Ligands from 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Introduction: A Versatile Scaffold for Modern Chemistry Pyridine and its derivatives are fundamental building blocks in contemporary science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Modern Chemistry

Pyridine and its derivatives are fundamental building blocks in contemporary science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties and ability to coordinate with metal ions make them indispensable as ligands in catalysis, stabilizing metal centers and modulating their reactivity.[3]

This guide focuses on a particularly valuable, yet underexplored, starting material: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine . The strategic placement of its substituents makes it a highly versatile precursor for a diverse range of functionalized pyridine ligands. The chlorine atom at the C2 position serves as an excellent leaving group, while the potent electron-withdrawing nitro group at the C3 position significantly activates the C2 position for nucleophilic attack.[4] This inherent reactivity provides a reliable platform for introducing a wide array of functionalities through well-established synthetic transformations.

These application notes provide researchers, scientists, and drug development professionals with a detailed exploration of the key synthetic pathways originating from this scaffold, complete with field-tested protocols and the scientific rationale behind them.

Core Synthetic Strategies and Mechanisms

The functionalization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine primarily proceeds through two highly reliable and versatile reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing heteroatom nucleophiles (N, O, S) at the C2 position. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group. The mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted pyridine product.

The stability of the Meisenheimer complex, which is greatly enhanced by the nitro group's ability to delocalize the negative charge, is the driving force for this reaction.[4]

SNAr_Mechanism Start 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu:⁻ (Rate-determining step) Nu Nucleophile (Nu:⁻) Product 2-Substituted Pyridine Ligand Intermediate->Product - Cl⁻ (Fast) Cl_ion Cl⁻

Caption: General mechanism of SNAr on the pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions have revolutionized modern synthesis due to their broad substrate scope and functional group tolerance.[5]

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the 2-chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7] The use of 2-chloropyridines, which are more stable and cost-effective than their bromo or iodo counterparts, is particularly advantageous.[6]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a vast array of N-aryl and N-alkyl aminopyridines.[8][9] The reaction typically requires a palladium source and a specialized bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond.[8]

Synthetic_Pathways SM 2-Chloro-5-ethyl-6-methyl-3-nitropyridine SNAr SNAr (N, O, S Nucleophiles) SM->SNAr Suzuki Suzuki Coupling (Boronic Acids) SM->Suzuki Buchwald Buchwald-Hartwig (Amines) SM->Buchwald Product_SNAr 2-Amino/Alkoxy/Thio-Pyridines SNAr->Product_SNAr Product_Suzuki 2-Aryl/Alkyl-Pyridines Suzuki->Product_Suzuki Product_Buchwald 2-(N-Aryl/Alkylamino)-Pyridines Buchwald->Product_Buchwald

Caption: Key synthetic routes from 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Experimental Protocols

Safety First: 2-Chloro-nitro-substituted pyridines are classified as hazardous. They are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12] Always handle these compounds in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

Protocol 1: SNAr with an Aliphatic Amine (e.g., Morpholine)

This protocol provides a general procedure for the synthesis of 2-amino-substituted pyridine ligands, a common and highly successful transformation.[13][14]

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Ethanol or Isopropanol

  • Standard glassware for reflux with magnetic stirring

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Reagent Addition: Add morpholine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).

    • Causality Note: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-5-ethyl-6-methyl-3-nitropyridine.[15]

Trustworthiness (Self-Validation): The purified product should appear as a single spot on TLC. Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed synthesis of 2-aryl pyridine ligands, demonstrating a robust C-C bond-forming strategy.[7]

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv)

  • Phenylboronic acid (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv), phenylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

    • Causality Note: An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[7]

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst Pd(OAc)₂ (2 mol%) and the ligand SPhos (4 mol%). Add this mixture to the Schlenk flask.

    • Expertise Note: SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for activating the C-Cl bond in heteroaryl chlorides, which is often the rate-limiting step.[7]

  • Solvent Addition: Add the degassed dioxane/water solvent system to the flask.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to 100 °C for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-ethyl-6-methyl-3-nitro-2-phenylpyridine.

Data Presentation and Characterization

The successful synthesis of new ligands requires rigorous characterization. NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR Spectroscopy: Upon substitution at the C2 position, the characteristic signal for the proton at the C4 position of the pyridine ring will remain. The chemical shifts and coupling constants of the ethyl and methyl groups can also confirm the structural integrity of the scaffold.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the disappearance of the signal corresponding to the C-Cl carbon and the appearance of a new signal for the C-Nucleophile bond, often shifted downfield or upfield depending on the substituent.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized ligand.

Table 1: Representative SNAr Reaction Outcomes
NucleophileSolventTemp (°C)Time (h)Yield (%)Key ¹H NMR Signal (H4 proton, δ ppm)
MorpholineEthanolReflux3~93~8.15 (s)
PiperidineEthanolReflux3~95~8.12 (s)
BenzylamineIsopropanol804~90~8.20 (s)
Sodium MethoxideMethanolReflux2~96~8.05 (s)

Note: Data is illustrative and based on typical outcomes for similar substrates.[14]

References

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • A Researcher's Guide to Pyridine Purification: A Compar
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Nucleophilic arom
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. BenchChem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Pyridine Ligands - Ligands & Coordin
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society.
  • Technical Support Center: Buchwald-Hartwig Amin
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary arom
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • 2-Chloro-5-nitropyridine Safety D
  • SAFETY D
  • SAFETY D
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly substituted py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly substituted pyridine intermediates.

The target molecule, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS 139393-95-6)[1], presents unique synthetic challenges due to steric hindrance and the electronic interplay between its functional groups. This guide deconstructs the two-step synthetic workflow—nitration followed by chlorination—providing mechanistic causality, self-validating protocols, and field-proven solutions to maximize your isolated yield.

Workflow SM 5-Ethyl-6-methylpyridin-2-ol Int 5-Ethyl-6-methyl- 3-nitropyridin-2-ol SM->Int HNO3 / H2SO4 0-5 °C Prod 2-Chloro-5-ethyl-6-methyl- 3-nitropyridine Int->Prod POCl3, DMF (cat.) 80-85 °C

Two-step synthetic workflow for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the yield of the nitration step so low, and how can I minimize over-oxidation?

The Causality: Direct nitration of 2-hydroxypyridine derivatives relies on the hydroxyl group acting as a strong ortho/para activating group, facilitating electrophilic substitution[2]. Because the para position (C5) is blocked by an ethyl group and C6 by a methyl group, nitration is highly regioselective for the C3 position. However, the alkyl groups are highly susceptible to oxidation by fuming nitric acid. If the reaction exotherm is not strictly controlled, the nitric acid will oxidize the ethyl/methyl groups into carboxylic acids, leading to ring cleavage and tar formation. The Solution: Maintain absolute thermal control (0–5 °C) during the dropwise addition of fuming HNO3. Use concentrated H2SO4 as the solvent to fully protonate the pyridine nitrogen, which paradoxically protects the ring from oxidative degradation while the hydroxyl group continues to direct the nitronium ion ( NO2+​ ) to the C3 position.

Q2: During the chlorination step with POCl3, I'm observing incomplete conversion and tarry byproducts. How do I optimize this?

The Causality: 2-Hydroxypyridines exist in a prototropic equilibrium with their 2-pyridone tautomers. The strongly electron-withdrawing nitro group at C3 severely decreases the nucleophilicity of the pyridone oxygen. Consequently, direct nucleophilic attack on Phosphorus Oxychloride ( POCl3​ ) is sluggish, often prompting researchers to increase temperatures (>110 °C) and reaction times, which causes thermal degradation and tarry byproducts. The Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This reagent rapidly activates the pyridone oxygen, converting it into an excellent leaving group and allowing the chlorination to proceed to high yields at much lower temperatures[3].

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier-Haack Reagent [Me2N=CHCl]+ DMF->Vilsmeier Reacts Activated O-Activated Intermediate Vilsmeier->Activated Donates Cl- Pyridone Nitropyridone Tautomer Pyridone->Activated Nucleophilic Attack Product 2-Chloropyridine Product Activated->Product S_NAr by Cl- Loss of DMF

Mechanistic pathway of DMF-catalyzed Vilsmeier-Haack activation for pyridone chlorination.

Q3: What is the best method for quenching the POCl3 reaction to prevent product hydrolysis?

The Causality: The target molecule contains a chlorine atom activated by both the adjacent pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If the POCl3​ quench is exothermic and highly acidic, water acts as a nucleophile, hydrolyzing the newly formed 2-chloropyridine back to the nitropyridone starting material. The Solution: Utilize a "reverse quench" methodology. Instead of adding water to the reaction, slowly pour the concentrated reaction mixture into vigorously stirred crushed ice buffered with saturated aqueous K2​CO3​ . Keeping the pH > 7 and the temperature < 10 °C completely suppresses acid-catalyzed hydrolysis.

Troubleshooting Issue Low Yield: POCl3 Chlorination Check Analyze Reaction Mixture (LCMS) Issue->Check Incomplete Incomplete Conversion (Sluggish Kinetics) Check->Incomplete Degradation Tarry Byproducts (Thermal Degradation) Check->Degradation Hydrolysis Product Hydrolysis (S_NAr Reversion) Check->Hydrolysis Sol1 Add Catalytic DMF (Vilsmeier Activation) Incomplete->Sol1 Sol2 Lower Temp to 80°C & Reduce Time Degradation->Sol2 Sol3 Reverse Ice Quench & K2CO3 Buffer Hydrolysis->Sol3

Troubleshooting logic tree for optimizing chlorination and preventing hydrolysis.

Part 2: Quantitative Optimization Data

The following table summarizes the optimization parameters for the chlorination of 5-ethyl-6-methyl-3-nitropyridin-2-ol, demonstrating the dramatic impact of catalytic activation and proper quenching techniques.

ConditionReagentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Standard POCl3 POCl3​ (5.0 eq)11012755588%
Optimized POCl3 POCl3​ (3.0 eq), DMF (0.1 eq)854>998998%
Standard Quench Direct Water Addition40-50N/AN/A40 (Hydrolysis)70%
Optimized Quench Reverse Ice Quench + K2​CO3​ <10N/AN/A8998%

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-6-methyl-3-nitropyridin-2-ol (Nitration)

Self-Validation Checkpoint: The reaction mixture should transition from a pale suspension to a clear yellow solution upon complete nitration. LCMS will show an [M+H]+ mass shift of +45 Da.

  • Setup: Charge a dry, jacketed 500 mL reactor with concentrated H2​SO4​ (5.0 volumes) and cool the system to 0 °C using a recirculating chiller.

  • Substrate Addition: Slowly add 5-ethyl-6-methylpyridin-2-ol (1.0 eq) in small portions under vigorous mechanical stirring. Maintain the internal temperature below 5 °C to prevent premature oxidation.

  • Nitration: Prepare a nitrating mixture consisting of fuming HNO3​ (1.2 eq) and concentrated H2​SO4​ (1.0 volume). Add this mixture dropwise via an addition funnel over 2 hours. Critical: Do not allow the internal temperature to exceed 5 °C.

  • Maturation: Stir the reaction mixture for an additional 1 hour at 5 °C. Confirm completion via TLC (DCM:MeOH 9:1).

  • Isolation: Quench the reaction by pouring the acidic mixture over vigorously stirred crushed ice (15 volumes). Filter the resulting bright yellow precipitate. Wash the filter cake with cold, deionized water until the filtrate reaches a neutral pH. Dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (Chlorination)

Self-Validation Checkpoint: The addition of DMF will cause a mild exotherm and a rapid color change to dark orange/brown, indicating the formation of the Vilsmeier-Haack complex.

  • Setup: In a dry, round-bottom flask flushed with inert gas ( N2​ ), suspend the thoroughly dried 5-ethyl-6-methyl-3-nitropyridin-2-ol intermediate (1.0 eq) in POCl3​ (3.0 eq).

  • Activation: Add anhydrous N,N-Dimethylformamide (DMF) (0.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 80–85 °C. The suspension will become a homogeneous dark solution within 30 minutes.

  • Monitoring: Stir for 3.5 to 4 hours. Monitor by LCMS by quenching a 10 µL aliquot into cold methanol. Proceed when starting material is <1%.

  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove approximately 70% of the unreacted POCl3​ . This step is vital to minimize the exotherm during the aqueous quench.

  • Reverse Quench: Dissolve the concentrated residue in a minimum amount of Dichloromethane (DCM). Add this organic solution dropwise to a vigorously stirred biphasic mixture of crushed ice and saturated aqueous K2​CO3​ . Critical: Add additional K2​CO3​ as needed to maintain the aqueous phase at pH 7.5–8.0 and keep the temperature strictly < 10 °C.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes:Ethyl Acetate) to yield the pure target compound.

References[1] Title: CAS:139393-95-6, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine-毕得医药

Source: bidepharm.com URL:[3] Title: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine Source: benchchem.com URL:[2] Title: 2-Hydroxy-3-nitropyridine | 137280-55-8 Source: benchchem.com URL: Title: 4-Chloro-6-phenylpyridin-2(1H)-one Source: benchchem.com URL:

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Welcome to the Analytical Technical Support Center. This resource is designed for researchers and drug development professionals tasked with developing, optimizing, and validating Reversed-Phase High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This resource is designed for researchers and drug development professionals tasked with developing, optimizing, and validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for highly substituted pyridine derivatives.

Below, you will find a self-validating workflow, mechanistic troubleshooting FAQs, and a step-by-step protocol tailored specifically for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine .

Method Development Workflow

HPLC_Optimization Target 1. Target Physicochemical Profiling 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Phase1 2. Stationary Phase Scouting Evaluate C18 vs. Phenyl-Hexyl Target->Phase1 Phase2 3. Mobile Phase Optimization MeOH vs. ACN with 0.1% FA Phase1->Phase2 Phase3 4. Gradient Compression Optimize tG for Resolution (Rs > 2.0) Phase2->Phase3 Validation 5. Method Validation ICH Q2(R2) Compliance Phase3->Validation

Logical workflow for RP-HPLC method development and validation of substituted pyridines.

Frequently Asked Questions (FAQs)

Part 1: Column Selection & Selectivity

Q1: Why does 2-Chloro-5-ethyl-6-methyl-3-nitropyridine exhibit poor resolution from its des-chloro impurity on a standard C18 column? Answer: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions[1]. Because the target molecule and its primary synthetic impurity (5-ethyl-6-methyl-3-nitropyridine) have nearly identical lipophilicities, their retention times on an aliphatic C18 chain will overlap. Solution: Transition to a Phenyl-Hexyl stationary phase. The target molecule features a highly electron-deficient aromatic ring due to the strongly electron-withdrawing 2-chloro and 3-nitro groups. A Phenyl-Hexyl column introduces orthogonal π−π interactions, where the electron-rich phenyl phase interacts differentially with the electron-deficient analyte versus its impurities, drastically improving selectivity ( α ) and baseline resolution[2].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this compound? Answer: While ACN provides lower backpressure and higher theoretical plate counts, MeOH is strongly recommended for this specific nitro-pyridine. MeOH is a protic solvent capable of hydrogen-bonding with the oxygen atoms of the 3-nitro group. This specific solvation effect alters the selectivity for structurally similar isomers (e.g., 4-chloro vs. 2-chloro variants) that aprotic ACN cannot achieve. A gradient scouting run from 5% to 95% MeOH is the optimal starting point[3].

Part 2: Mobile Phase & Peak Shape Troubleshooting

Q3: The pyridine nitrogen is highly sterically hindered and electron-deficient. Why am I still observing peak tailing, and how do I fix it? Answer: You are correct that the basicity of the pyridine nitrogen is severely attenuated (pKa < 2) by the adjacent 2-chloro and 6-methyl groups, rendering the molecule neutral under standard RP-HPLC conditions. However, peak tailing in this context is rarely due to the analyte's basicity. Instead, the highly polarizable nitro group can interact with trace metal impurities in the silica matrix, or minor localized dipoles can interact with un-endcapped residual silanols. Solution: Utilize an ultra-high purity, fully endcapped silica column. Furthermore, add 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases. Even for neutral analytes, acidic modifiers suppress the ionization of residual silanols (pKa ~ 3.5–4.5) on the stationary phase, eliminating secondary ion-exchange interactions and ensuring sharp, symmetrical peaks[1].

Part 3: Regulatory Validation

Q4: How do we validate this method according to the latest ICH Q2(R2) guidelines? Answer: The revised ICH Q2(R2) guideline mandates a lifecycle and risk-based approach to analytical procedures[4]. For this assay, Specificity is paramount: you must demonstrate that the method can unambiguously quantify 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in the presence of its specific degradation products (e.g., the 2-hydroxy hydrolysis product). Additionally, the Reportable Range must be validated by demonstrating acceptable accuracy and precision across the upper and lower specification limits using an appropriate calibration model[5].

Standard Operating Procedure: Optimized RP-HPLC Workflow

Objective: Isocratic-to-gradient quantification of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine. Self-Validating Principle: The assay cannot proceed to sample analysis unless the System Suitability Test (SST) demonstrates a Resolution (Rs) > 2.0 between the target and the des-chloro impurity, confirming column efficiency and mobile phase accuracy.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of Ultrapure Water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas. (Causality: Fresh preparation prevents baseline drift caused by formic acid degradation and esterification over time).

Step 2: System Equilibration
  • Install a fully endcapped Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm).

  • Set the column oven to 30°C to ensure reproducible mass transfer kinetics and stabilize backpressure.

  • Purge the system and equilibrate with 20% Mobile Phase B at 1.0 mL/min until a stable baseline is achieved (typically 15–20 column volumes).

Step 3: System Suitability Testing (SST)
  • Inject 10 µL of the SST Resolution Mix (containing 10 µg/mL of the target and 10 µg/mL of 5-ethyl-6-methyl-3-nitropyridine).

  • Evaluate the chromatogram against the criteria in Table 2 . If Rs < 2.0, verify the column lifespan or re-prepare Mobile Phase B.

Step 4: Sample Execution
  • Inject 10 µL of the prepared sample utilizing the gradient profile outlined in Table 1 .

  • Monitor absorbance at 254 nm (primary quantification for the conjugated pyridine ring) and 280 nm (secondary confirmation).

Quantitative Data & System Suitability

Table 1: Optimized Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeOH)
0.01.08020
2.01.08020
12.01.01090
15.01.01090
15.11.08020
20.01.08020
Table 2: System Suitability Criteria (Self-Validating System)
ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 (Target vs. Des-chloro)Ensures baseline separation for accurate, reproducible integration.
Tailing Factor (Tf) < 1.5Confirms successful suppression of secondary silanol interactions.
%RSD of Area ≤ 2.0% (n=5)Validates autosampler injection precision and system stability.
Retention Time (Rt) ± 2.0% of standardConfirms mobile phase composition accuracy and column equilibration.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. URL: [Link]

  • The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Nitro Group Reduction During 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-5-ethyl-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-5-ethyl-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to the common challenge of preventing nitro group reduction during pivotal C-C and C-N bond-forming reactions. The following information is structured in a user-friendly question-and-answer format to directly address issues you may encounter in your experiments.

I. Troubleshooting Guide: Unwanted Nitro Group Reduction

This section addresses the most immediate and critical issue: the undesired reduction of the nitro group on the pyridine ring.

Q1: My Suzuki-Miyaura coupling of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is resulting in a significant amount of the corresponding aniline derivative. What is causing this?

The reduction of the nitro group during a Suzuki-Miyaura coupling is a common side reaction, particularly with electron-deficient substrates like nitropyridines. The primary culprits are often the phosphine ligands and the palladium(0) species themselves, which can act as reducing agents. The electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to reduction.[1]

Several factors can contribute to this unwanted reduction:

  • Ligand Choice: Electron-rich and sterically bulky phosphine ligands, while excellent for promoting oxidative addition and reductive elimination, can also be more prone to oxidizing themselves and consequently reducing the nitro group.[2]

  • Palladium(0) Species: The low-valent palladium(0) catalyst, essential for the catalytic cycle, can directly or indirectly mediate the reduction of the nitro group.[3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including nitro group reduction.

  • Base and Solvent: The choice of base and solvent can influence the stability of the nitro group and the activity of the catalyst, indirectly affecting the extent of reduction.[4]

Q2: How can I modify my Suzuki-Miyaura reaction conditions to minimize or eliminate nitro group reduction?

Optimizing your reaction conditions is crucial for preserving the nitro group. Consider the following adjustments:

ParameterRecommendationRationale
Catalyst/Ligand Use a less electron-rich or a more specialized ligand system. N-heterocyclic carbene (NHC) ligands or specific phosphine ligands like BrettPhos have shown promise in coupling nitroarenes without reduction.[3][5]NHC ligands are generally more resistant to oxidation than phosphine ligands. Specialized ligands can facilitate the desired coupling pathway at a faster rate than the reduction pathway.[3]
Palladium Source Utilize a well-defined Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.This can help to control the concentration of Pd(0) at any given time, potentially minimizing side reactions.
Base Employ a weaker base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOt-Bu.[6]Strong bases can promote side reactions and may not be compatible with the nitro group.[6]
Solvent Aprotic polar solvents like dioxane or THF are generally suitable. The presence of water should be carefully controlled.[7]Solvent can influence catalyst activity and the solubility of reagents, which can impact reaction rates and selectivity.[8][9]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures generally suppress side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Prolonged exposure to reaction conditions increases the chance of nitro group reduction.
Q3: I'm observing the formation of an azoxy or azo dimer as a byproduct. What is the cause and how can I prevent it?

The formation of azoxy and azo compounds is indicative of the partial reduction of the nitro group.[10] This often occurs when using certain reducing agents or under specific catalytic hydrogenation conditions. In the context of palladium-catalyzed cross-coupling, these byproducts can arise from the condensation of partially reduced nitroso and hydroxylamine intermediates.

To prevent the formation of these dimers:

  • Optimize Ligand and Catalyst: As with preventing full reduction to the aniline, the choice of a more chemoselective catalyst system is paramount.

  • Control Stoichiometry: Ensure the stoichiometry of your coupling partners is precise to drive the reaction towards the desired product and minimize side reactions.

  • Degas Thoroughly: Oxygen can sometimes play a role in the formation of these byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding coupling reactions with 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Q4: Which cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) is generally most compatible with the nitro group on my substrate?

There is no single "best" reaction, as the success of each depends heavily on careful optimization of the reaction conditions. However, here's a general overview:

  • Suzuki-Miyaura Coupling: Widely used and generally tolerant of many functional groups. However, as discussed, nitro group reduction can be a significant issue that requires careful selection of the catalyst system.[1][11]

  • Sonogashira Coupling: This reaction is also quite versatile. The use of a copper co-catalyst can sometimes be avoided to prevent side reactions like Glaser coupling.[12][13][14] The basic conditions (typically an amine base) are generally compatible with the nitro group.

  • Buchwald-Hartwig Amination: This reaction can be challenging with nitropyridines. The amine coupling partner and the basic conditions can potentially lead to nucleophilic aromatic substitution or other side reactions. The choice of a sterically hindered, electron-rich phosphine ligand is critical, but these are the same ligands that can promote nitro reduction.[15][16]

Ultimately, the choice of reaction will depend on the desired bond to be formed and may require screening of different catalytic systems.

Q5: Are there any specific palladium catalysts or ligands that are highly recommended for coupling reactions on 2-Chloro-5-ethyl-6-methyl-3-nitropyridine?

Yes, the development of specialized ligands has been a game-changer for challenging cross-coupling reactions. For nitro-containing substrates, consider the following:

  • Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos have shown great success in coupling electron-deficient substrates.[5][17] BrettPhos, in particular, has been reported to enable the Suzuki-Miyaura coupling of nitroarenes by facilitating the unprecedented oxidative addition of the Ar-NO₂ bond.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are often more robust and less prone to oxidation than phosphine ligands.[3] They can be highly effective in promoting the desired coupling reaction while minimizing nitro group reduction.[3]

The choice between these will likely require some empirical screening for your specific substrate and coupling partner.

Q6: Can I use catalytic hydrogenation to reduce the nitro group after the coupling reaction?

Yes, this is a very common and effective strategy. Performing the coupling reaction first while preserving the nitro group, and then subsequently reducing it, offers a reliable two-step approach. Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method.[18][19] However, be mindful that these conditions can also reduce other functional groups.

  • Metal/Acid Reductions: Reagents like SnCl₂/HCl or Fe/HCl are classic and effective methods for nitro group reduction. Workup can sometimes be challenging due to the formation of metal salts.

III. Experimental Protocols & Visualizations

Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, aiming to minimize nitro group reduction.

Materials:

  • 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium source)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • 1,4-Dioxane (Solvent)

  • Water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane to water) to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart

TroubleshootingNitroReduction start Nitro Group Reduction Observed q1 Is the reduction significant (>10%)? start->q1 reduce_temp Reduce Reaction Temperature q1->reduce_temp Yes optimize_conditions Optimize reaction time and temperature q1->optimize_conditions No change_ligand Switch to a less electron-rich ligand (e.g., NHC or specialized biarylphosphine) reduce_temp->change_ligand weaker_base Use a weaker base (e.g., K2CO3, Cs2CO3) change_ligand->weaker_base monitor_closely Monitor reaction closely and stop at completion weaker_base->monitor_closely success Successful Coupling with Preserved Nitro Group monitor_closely->success check_reagents Ensure purity of reagents and solvents optimize_conditions->check_reagents check_reagents->success

Caption: A flowchart to troubleshoot nitro group reduction.

Mechanism: Chemoselective Palladium-Catalyzed Cross-Coupling

ChemoselectiveCoupling cluster_key Key to Selectivity pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X nitro_reduction Nitro Group Reduction pd0->nitro_reduction Side Reaction transmetalation Transmetalation (R-M) oxidative_addition->transmetalation R-M reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product key_node Rate(Coupling) >> Rate(Reduction)

Caption: General mechanism for chemoselective coupling.

IV. References

  • Ghosh, A. et al. (2021). Half-Sandwich Ruthenium Complexes of Amide-Phosphine Based Ligands: H-Bonding Cavity Assisted Binding and Reduction of Nitro-substrates. Inorganic Chemistry. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Kashihara, M. et al. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing. [Link]

  • Yoo, W. et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lacey, A. R. et al. (2004). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Magano, J. & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Oxford Academic. (2026). Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Wang, D. et al. (2012). Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. Organometallics. [Link]

  • Kim, H. et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

  • G. L. Tollefson, et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Reddit. (2023). Odd observation during Pd/C hydrogenation of Nitro group. [Link]

  • Klyuev, M. V. et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. [Link]

  • Thomas, A. A. et al. (2019). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. SciSpace. [Link]

  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Ono, N. (2010). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Kannan, A. et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. General pathways for the reduction of nitro compounds. [Link]

  • Bellaart, A. C. (1965). Reduction of aromatic nitro compounds with phosphine. Semantic Scholar. [Link]

  • Galyak, E. V. et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. PMC. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • D. J. C. et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Wei, W. et al. (2018). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC. [Link]

  • Kulakov, I. et al. (2024). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. [Link]

  • Organic Chemistry Frontiers. (2022). Nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides to access phosphinic amides. [Link]

  • ResearchGate. (2007). Nitropyridines, Their Synthesis and Reactions. [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The chemical reaction database. (2025). Copper-free Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • So, C. M. et al. General Chemoselective Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). A Copper- and Amine-Free Sonogashira Coupling Reaction Promoted by a Ferrocene-Based Phosphinimine-Phosphine Ligand at Low Catalyst Loading.. [Link]

  • Semba, K. & Nakao, Y. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Nikol'skiy, V. et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the purification of 2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the purification of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine via recrystallization. Moving beyond a simple list of steps, this document explains the fundamental principles and causality behind experimental choices, empowering you to troubleshoot and refine your purification strategy effectively.

Section 1: Understanding the Analyte: Key Molecular Properties

Before selecting a solvent, it is crucial to analyze the structure of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine. The molecule's functional groups are the primary determinants of its polarity and, consequently, its solubility.

  • Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall planarity and potential for π-π stacking interactions.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. This significantly increases the molecule's polarity compared to an unsubstituted pyridine.

  • Chloro Group (-Cl): An electronegative group that adds to the polarity. The chloro group at the 2-position is activated by the nitro group for potential nucleophilic substitution, a key consideration for solvent inertness.[1]

  • Ethyl (-CH₂CH₃) and Methyl (-CH₃) Groups: Nonpolar alkyl groups that contribute some hydrophobic character to the molecule.

Overall Polarity Assessment: The presence of the potent nitro group makes 2-Chloro-5-ethyl-6-methyl-3-nitropyridine a moderately polar compound. Following the "like dissolves like" principle, we can predict that it will be soluble in polar organic solvents and have limited solubility in highly nonpolar solvents or water.[2][3]

Section 2: The Systematic Approach to Solvent Selection

The ideal recrystallization solvent has a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at room temperature or below.[3] This differential is the engine of purification. The following workflow provides a systematic method for identifying such a solvent or solvent system.

Solvent_Selection_Workflow Diagram 1: Systematic Workflow for Solvent Selection A Start: Crude 2-Chloro-5-ethyl-6-methyl-3-nitropyridine B Step 1: Small-Scale Solubility Screening (10-20 mg of crude solid) A->B C Select 3-5 candidate solvents with a range of polarities (e.g., Ethanol, Ethyl Acetate, Toluene, Hexane) B->C D Test solubility in 0.5 mL of each solvent at Room Temperature (RT) C->D E Is it readily soluble at RT? D->E F Yes E->F Readily Soluble G No E->G Insoluble/Slightly Soluble H Solvent is unsuitable (too good). Compound will not crystallize upon cooling. F->H I Heat the suspension to the solvent's boiling point. G->I S Proceed to Mixed-Solvent System Trial H->S J Does the solid dissolve completely? I->J K No J->K Insoluble L Yes J->L Fully Dissolved M Solvent is unsuitable (too poor). Will not dissolve compound even when hot. K->M N Cool slowly to RT, then in an ice bath. L->N M->S O Do abundant, high-quality crystals form? N->O P Yes O->P Abundant Crystals Q No (Poor recovery or oiling out) O->Q Poor/No Crystals R IDEAL SINGLE SOLVENT IDENTIFIED Proceed to scale-up recrystallization. P->R Q->S

Caption: A decision-tree workflow for systematically identifying an optimal single or mixed solvent system.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of nitropyridine derivatives in a direct question-and-answer format.

Q1: What are the best starting solvents to screen for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine?

A1: Based on the molecule's moderate polarity, a logical starting point is to screen solvents from different polarity classes.

  • Alcohols (e.g., Ethanol, Isopropanol): Often a good starting point for nitroaromatic compounds.[3] They are polar enough to dissolve the compound when hot but may allow for crystallization upon cooling.

  • Esters (e.g., Ethyl Acetate): A medium-polarity solvent that can offer a good solubility differential.

  • Aromatic Hydrocarbons (e.g., Toluene): The aromatic nature of toluene can interact favorably with the pyridine ring. While less polar than alcohols, it can be effective. A safety data sheet for the related 2-chloro-5-nitropyridine indicates solubility in toluene.[4]

  • Chlorinated Solvents (e.g., Dichloromethane): While effective at dissolving many organics, its low boiling point (approx. 40 °C) may not provide a large enough temperature gradient for good recrystallization.[5] However, it can be an excellent "good" solvent in a mixed-solvent pair.

  • Nonpolar Solvents (e.g., Hexanes, Heptane): The compound is likely to be insoluble or sparingly soluble in these, making them excellent candidates for an "anti-solvent" in a mixed-solvent system.[6]

Q2: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

A2: Oiling out occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[7] This is often caused by a very high concentration of the solute or the boiling point of the solvent being higher than the melting point of the solute.

  • Causality: The solution becomes supersaturated while it is still too hot for crystals to nucleate, and the solute separates as a molten liquid. Impurities can also suppress the melting point of the mixture, exacerbating the problem.[3]

  • Immediate Solution: Reheat the mixture until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation concentration.[3][8]

  • Preventative Measures:

    • Cool More Slowly: Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before moving it to an ice bath. Slow cooling is critical for forming pure crystals.[9]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent and add a "bad" solvent dropwise while hot. This can lower the overall boiling point and alter the solubility profile to favor crystallization.

Q3: I have very poor crystal yield after filtration. How can I improve my recovery?

A3: Low recovery is a common and frustrating issue. Every recrystallization step involves some loss of the desired compound, which remains dissolved in the cold mother liquor.[10] The goal is to minimize this loss.

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most common cause. The more solvent used, the more compound will remain dissolved even after cooling.[11] Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[10] If you've already added too much, carefully evaporate some solvent by heating the solution and then allow it to cool again.[8]

    • Premature Crystallization During Filtration: If a hot gravity filtration step was used to remove insoluble impurities, the compound may have crystallized on the filter paper. Solution: Use a pre-heated funnel and flask, and dilute the solution with a small amount of extra hot solvent before filtering.[9]

    • Incomplete Cooling: The solubility of your compound, while low, is not zero in cold solvent. Solution: Ensure the solution is cooled in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation before filtration.[12]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will redissolve a portion of your product.[10] Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[10]

Q4: Crystallization does not start, even after cooling in an ice bath. How can I induce it?

A4: Sometimes a supersaturated solution can be stable and resistant to crystallization without a nucleation point.

  • Causality: Crystal formation requires an initial "seed" or nucleation center for molecules to begin arranging into a lattice structure.[13]

  • Solutions (in order of preference):

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][14]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[8][12] This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, crystallization will not occur. Re-heat the solution, boil off some of the solvent, and attempt to cool it again.[8]

Q5: When is a mixed-solvent system the right choice?

A5: A mixed-solvent system is ideal when no single solvent has the desired properties.[7] This is typically the case when your compound is highly soluble in one solvent (even when cold) and very insoluble in another (even when hot).

  • The Principle: You use a pair of miscible solvents.[7] The compound is first dissolved in a minimum amount of the hot "good" solvent. Then, the "bad" solvent (anti-solvent) is added dropwise to the hot solution until it becomes faintly cloudy (turbid).[7][15] The cloudiness indicates the point of saturation has been reached. A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly to allow for crystallization.[3][15]

  • Common Pairs for a Moderately Polar Compound:

    • Ethanol / Water

    • Acetone / Water

    • Toluene / Hexane

    • Dichloromethane / Hexane[1][6][7]

Section 4: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in an Erlenmeyer flask with a boiling chip. Add a small portion of the selected solvent and heat the mixture to a gentle boil.[9]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely. Avoid adding an excess.[10]

  • (Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[16]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask.[9] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, transfer the crystals to a watch glass. A melting point analysis can confirm purity.[9]

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-solvent Method)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., Ethanol, Dichloromethane).[7]

  • Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., Water, Hexane) dropwise until a persistent cloudiness appears.[3]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.[3]

  • Cooling, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Section 5: Data Summary Tables

Table 1: Properties of Common Candidate Solvents

SolventBoiling Point (°C)Polarity IndexNotes & Hazards
Water10010.2Excellent for creating mixed systems with alcohols.[5]
Methanol655.1Toxic. Good polar solvent.[5]
Ethanol784.3Flammable. Generally a very good choice for many organics.[5]
Isopropanol823.9Flammable. Slightly less polar than ethanol.
Acetone565.1Flammable, volatile. Good solvent, often used with water.[5]
Ethyl Acetate774.4Flammable. Excellent mid-polarity solvent.[5]
Dichloromethane403.1Volatile, suspected carcinogen. Low BP can be a disadvantage.[5]
Toluene1112.4Flammable, toxic. High BP, good for aromatic compounds.[4][5]
Hexane / Heptane~69 / ~98~0.1Flammable. Excellent nonpolar anti-solvents.[6]

Table 2: Example Solubility Screening Log for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

SolventSolubility at RT (20°C)Solubility at BoilingCrystal Formation on CoolingAssessment
EthanolSparingly SolubleSolubleAbundant, fine needlesGood Candidate
WaterInsolubleInsolubleN/AUnsuitable as single solvent; good anti-solvent
TolueneSparingly SolubleSolubleLarge, blocky crystalsGood Candidate
HexaneInsolubleInsolubleN/AUnsuitable as single solvent; good anti-solvent
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable (too soluble)
References
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (2004). Recrystallization. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • IUCrData. (2011). 2-Chloro-5-methyl-3-nitropyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine vs. 2-Chloro-3-nitropyridine in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, particularly for functionalizing electron-deficient heterocycles like chloropyridines. The reactivity of the chloropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in medicinal chemistry, particularly for functionalizing electron-deficient heterocycles like chloropyridines. The reactivity of the chloropyridine core is governed by a delicate interplay of electronic and steric factors . This guide provides a rigorous, objective comparison between two distinct building blocks: the highly reactive 2-chloro-3-nitropyridine and its heavily substituted, deactivated analog, 2-chloro-5-ethyl-6-methyl-3-nitropyridine .

By analyzing the mechanistic causality behind their reactivity profiles, researchers can optimize reaction conditions, predict kinetic behavior, and streamline drug development workflows.

Mechanistic Causality: The Electronic and Steric Tug-of-War

In a classical SNAr reaction, the rate-determining step is typically the nucleophilic attack on the halogen-bearing carbon, forming a negatively charged Meisenheimer intermediate . The stability of this intermediate directly dictates the activation energy ( Ea​ ) of the reaction.

The Baseline: 2-Chloro-3-nitropyridine For 2-chloro-3-nitropyridine, the highly electron-withdrawing nitro group (-NO 2​ ) at the 3-position acts synergistically with the electronegative pyridine nitrogen to stabilize the anionic intermediate. This dual-withdrawal effect results in an exceptionally low activation energy barrier, allowing reactions with primary amines to proceed rapidly, often at room temperature or under mild heating (e.g., 80 °C in green solvents like H 2​ O-IPA) .

The Deactivated Analog: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Conversely, 2-chloro-5-ethyl-6-methyl-3-nitropyridine introduces two alkyl substituents: a 5-ethyl and a 6-methyl group. Alkyl groups are inherently electron-donating via inductive effects (+I) and hyperconjugation. This localized increase in electron density raises the energy of the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, rendering the C2 position significantly less electrophilic . Furthermore, the 6-methyl group introduces steric bulk adjacent to the pyridine nitrogen. This steric hindrance can disrupt the optimal solvation of the transition state and impede the trajectory of bulkier nucleophiles. Consequently, this substrate demands harsher conditions—such as elevated temperatures, stronger bases, and extended reaction times—to achieve complete conversion.

Caption: Electronic and steric factors dictating S_NAr reactivity differences between the two substrates.

Quantitative Performance Comparison

To objectively compare the performance of these two substrates, the table below summarizes their kinetic and thermodynamic profiles when reacted with standard primary aliphatic amines.

Parameter2-Chloro-3-nitropyridine2-Chloro-5-ethyl-6-methyl-3-nitropyridine
Relative Electrophilicity Very HighModerate to Low
Typical Reaction Temperature Room Temp to 80 °C80 °C to Reflux (120 °C+)
Reaction Time (Primary Amines) 0.75 - 2 hours12 - 24 hours
Yield (Standard Conditions) >90%60 - 75%
Electronic Modifiers None (Baseline activation)+I Inductive, Hyperconjugation (Deactivating)
Steric Hindrance at C2 MinimalModerate (due to 6-methyl proximity to N)
Solvent Compatibility Alcohols, H 2​ O-IPA, DCMDMF, DMSO, High-boiling alcohols
Self-Validating Experimental Protocols

To objectively evaluate the reactivity differences in a laboratory setting, the following standardized protocol employs a self-validating feedback loop. By integrating real-time UPLC/TLC monitoring, the workflow ensures that the reaction is driven to completion based on empirical kinetic data rather than arbitrary timeframes .

Caption: Self-validating experimental workflow for comparative S_NAr reactions.

Step-by-Step Methodology

1. Reaction Assembly (Concentration Control) Dissolve 1.0 equivalent of the chosen chloropyridine substrate in an appropriate anhydrous solvent (ethanol for 2-chloro-3-nitropyridine; DMF or DMSO for 2-chloro-5-ethyl-6-methyl-3-nitropyridine due to higher required temperatures) to achieve a standardized concentration of 0.1 M. Causality: Maintaining a strict 0.1 M concentration normalizes the collision frequency, ensuring that any observed kinetic differences are strictly due to the substrate's intrinsic electrophilicity.

2. Nucleophile and Base Introduction Add 1.1 equivalents of the primary amine nucleophile, followed by 1.2 equivalents of an organic base such as Triethylamine (Et 3​ N) or DIPEA. Causality: The slight excess of base acts as an acid scavenger, neutralizing the HCl byproduct generated during the aromatization step, thereby preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

3. Thermostatic Heating & Kinetic Monitoring (The Validation Loop)

  • For 2-chloro-3-nitropyridine : Stir the reaction at room temperature or heat mildly to 80 °C.

  • For 2-chloro-5-ethyl-6-methyl-3-nitropyridine : Heat the reaction to 100–120 °C.

  • Self-Validation Step: After 2 hours, extract a 50 µL aliquot, dilute in acetonitrile, and analyze via UPLC or TLC. If the starting material (SM) peak is still present, the system dictates continued heating. Do not proceed to workup until the SM is completely consumed. This loop prevents premature termination, which is a common failure point when working with deactivated substrates.

4. Aqueous Quench and Extraction Once UPLC confirms SM consumption, cool the mixture to room temperature. Quench with a saturated brine solution and extract three times with Ethyl Acetate (EtOAc). Causality: Brine increases the ionic strength of the aqueous layer, forcing the organic product into the EtOAc phase (salting-out effect) while effectively washing away the highly polar DMF/DMSO and residual amine salts.

5. Purification Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure SNAr product for downstream NMR/MS characterization.

References
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL:[Link]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis Source: Organic Letters URL:[Link]

Comparative

A Comparative Guide to the Purity Validation of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine: A GC-MS Focused Approach

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Synthesis Intermediates 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a substituted pyridine derivative that serv...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Synthesis Intermediates

2-Chloro-5-ethyl-6-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various high-value target molecules in the pharmaceutical and agrochemical industries. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final product. The presence of even trace-level impurities, such as isomers, starting materials, or reaction by-products, can lead to downstream complications, including the formation of toxic or unstable compounds.

This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare GC-MS with orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to establish a self-validating system for purity assessment.

The Gold Standard: GC-MS for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry.

The Rationale for GC-MS: The choice of GC-MS is predicated on its ability to physically separate the analyte from volatile impurities based on their boiling points and interactions with the chromatographic column. Subsequently, the mass spectrometer bombards the eluting molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," enabling unambiguous identification and quantification. For a compound like 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, this is ideal for detecting residual solvents, starting materials, and volatile by-products that other methods might miss.[][4]

Anticipated Impurities in Synthesis: A robust validation method must anticipate potential impurities. Based on the typical synthesis of substituted nitropyridines, which often involves nitration and chlorination steps, the following impurities are plausible[5][6][7]:

  • Isomeric By-products: Formation of other positional isomers due to the directing effects of the substituents on the pyridine ring.

  • Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, which can form 2-hydroxy-5-ethyl-6-methyl-3-nitropyridine, especially if moisture is not rigorously excluded.[5]

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • By-products from Side Reactions: Unwanted products from nucleophilic substitution of the chloro group by other species in the reaction mixture.[5]

Experimental Protocol: GC-MS Purity Assay

This protocol is designed to provide high-resolution separation and sensitive detection of the target compound and related volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Chloro-5-ethyl-6-methyl-3-nitropyridine sample.

    • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask. This creates a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: A system equipped with a split/splitless injector and a single quadrupole or ion trap mass spectrometer.

    • Column: A low-bleed, mid-polarity capillary column such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for optimal separation of aromatic compounds.[8]

    • Injector: 250°C, Splitless mode to maximize sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 25°C/min to 280°C, hold for 5 minutes. This program allows for the separation of low-boiling solvents before ramping quickly to elute the analyte and higher-boiling impurities.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Full Scan (m/z 50-500) to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

  • Data Analysis and Quantification:

    • The purity is calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Impurity identification is performed by comparing the acquired mass spectra against a spectral library (e.g., NIST/Wiley) and through interpretation of fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Dilute & Filter B->C D Inject into GC C->D E Separation on DB-5ms Column D->E F Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Integrate Peaks H->I J Identify via Mass Spectra I->J K Calculate Area % Purity J->K L Final Purity Report K->L

Caption: Workflow for purity validation via GC-MS.

Comparative Analysis: Orthogonal & Complementary Techniques

Relying on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical and physical principles, provide a more complete and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally unstable.[10]

The Rationale for HPLC: Where GC-MS separates by volatility, HPLC separates based on a compound's polarity and interaction with the stationary phase. A reversed-phase HPLC (RP-HPLC) method is ideal for separating 2-Chloro-5-ethyl-6-methyl-3-nitropyridine from more polar impurities, such as the potential hydrolysis by-product (2-hydroxy-5-ethyl-6-methyl-3-nitropyridine), which would be difficult to analyze by GC.[5] This makes HPLC a perfect orthogonal technique to GC-MS.

  • Instrumentation:

    • HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

    • B: Acetonitrile with 0.1% of the same acid.

  • Gradient Elution: A gradient from a higher aqueous composition to a higher organic composition will ensure the elution of both polar and non-polar compounds. (e.g., 30% B to 95% B over 20 minutes).

  • Detection: A PDA detector is used to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all impurities are detected.

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F Detection (PDA/UV) E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Final Purity Report H->I

Caption: Workflow for purity validation via HPLC.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the compound itself.[11][12] It provides an absolute purity value (mass fraction) by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13][14]

The Rationale for qNMR: qNMR is fundamentally different from chromatographic techniques. Its power lies in its direct proportionality between signal intensity and the number of atomic nuclei, making it an excellent, unbiased method for confirming the assay determined by chromatography.[15] It also provides definitive structural confirmation of the main component.

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into an NMR tube. The standard must have signals that do not overlap with the analyte.[16]

  • Sample Preparation: Accurately weigh the 2-Chloro-5-ethyl-6-methyl-3-nitropyridine sample and add it to the same NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of >5x the longest T₁).

  • Analysis: Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation A Accurately Weigh Internal Standard C Combine & Dissolve in Deuterated Solvent A->C B Accurately Weigh Analyte Sample B->C D Acquire Spectrum (Quantitative Parameters) C->D E Process Data (Phasing, Baseline) D->E G Integrate Analyte & Standard Peaks E->G H Calculate Purity (Mass Fraction) G->H I Absolute Purity Value H->I

Caption: Workflow for absolute purity determination via qNMR.

Head-to-Head Performance Comparison

FeatureGC-MSHPLC-UV/PDAqNMR
Principle Separation by volatility & boiling point; MS detection.Separation by polarity; UV/Vis absorption detection.Nuclear spin resonance in a magnetic field.
Primary Use Identification & quantification of volatile/semi-volatile impurities.Quantification of main component & non-volatile/thermally labile impurities.Absolute quantification (assay) of the main component; structural confirmation.
Selectivity Very High (Chromatography + Mass Spec).High (Chromatography).High (Chemical Shift).
Sensitivity Excellent (ppb to ppm level).Very Good (ppm level).Good (Requires mg of sample).
Quantification Relative (Area %), requires reference standards for absolute assay.Relative (Area %), requires reference standards for absolute assay.Absolute (Primary Ratio Method), requires certified internal standard.
Strengths Superior for identifying unknown volatile impurities via spectral libraries.Robust, versatile, and the industry standard for pharmaceutical assays.Does not require an identical standard of the analyte; provides structural proof.
Limitations Not suitable for non-volatile or thermally labile compounds.May not detect impurities without a chromophore; co-elution is possible.Lower sensitivity than chromatographic methods; complex mixtures are difficult to analyze.

Conclusion: A Triad Approach for Self-Validating Purity Assessment

For the comprehensive and trustworthy purity validation of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, no single method is sufficient. A self-validating system is achieved by leveraging the orthogonal strengths of GC-MS, HPLC, and qNMR.

  • GC-MS should be employed as the primary tool for identifying and quantifying all potential volatile impurities, including residual solvents and synthetic by-products.

  • RP-HPLC should be used as the primary method for determining the purity assay by area percentage and for quantifying non-volatile impurities like the hydrolysis product.

  • qNMR serves as the ultimate, independent verification of the HPLC assay. A purity value from qNMR that closely matches the HPLC result provides a high degree of confidence in the final reported purity.

By integrating these three techniques, researchers and drug development professionals can build a complete impurity profile and establish a validated, authoritative purity value for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, ensuring the quality and integrity of their downstream processes.

References

  • Vertex AI Search. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.
  • Powers, C. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969-1973.
  • Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
  • Mäkelä, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9259-9260.
  • BenchChem. (n.d.). Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine.
  • SIELC. (2018). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
  • BLDpharm. (n.d.). 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.
  • EvitaChem. (n.d.). 2-Chloro-3-ethyl-6-methyl-5-nitropyridine.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Al-Shannag, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Analysis.
  • EURL-Pesticides. (n.d.). Screening Validation Report 12.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • PMC. (n.d.). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18.
  • PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methyl-3-nitropyridine 97%.
  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • AAPS. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis.
  • Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • PMC. (n.d.). 2-Chloro-5-methyl-3-nitropyridine.
  • Macedonian Pharmaceutical Bulletin. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
  • Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.

Sources

Validation

LC-MS/MS method validation for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine quantification

An in-depth, comparative technical guide on the development and validation of an LC-MS/MS method for the precise quantification of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in biological matrices. Introduction & Analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative technical guide on the development and validation of an LC-MS/MS method for the precise quantification of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in biological matrices.

Introduction & Analyte Profiling

2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly functionalized, electron-deficient pyridine derivative. Due to its unique steric and electronic properties, it serves as a critical intermediate and pharmacophore building block in the synthesis of advanced kinase inhibitors and targeted agrochemicals.

Quantifying this compound in biological matrices (such as rat plasma for preclinical pharmacokinetic studies) presents unique analytical challenges. The combination of the strongly electron-withdrawing nitro ( −NO2​ ) and chloro ( −Cl ) groups severely depletes the electron density of the pyridine ring. This structural feature often leads to poor retention on traditional alkyl-bonded stationary phases and makes the analyte highly susceptible to matrix-induced ion suppression during electrospray ionization (ESI).

As a Senior Application Scientist, I have evaluated multiple sample preparation workflows and chromatographic chemistries to establish a robust, self-validating assay. This guide objectively compares these methodologies and provides a fully validated protocol compliant with the[1] and the [2].

Methodological Comparison 1: Sample Preparation Strategies

The primary goal of sample preparation is to maximize analyte recovery while minimizing endogenous phospholipids and proteins that cause matrix effects. We compared three distinct extraction protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Causality Behind the Data
  • PPT (Acetonitrile): While rapid, PPT fails to remove lipophilic endogenous components. The co-eluting phospholipids compete with the electron-deficient nitropyridine for charge in the ESI droplet, leading to severe ion suppression (Matrix Factor < 0.60).

  • LLE (Ethyl Acetate): LLE provides cleaner extracts than PPT. However, the moderate polarity of the ethyl and methyl substituents on the pyridine ring results in inconsistent partitioning into the organic layer, leading to variable recovery (74-82%).

  • SPE (Oasis HLB): The polymeric hydrophilic-lipophilic balance (HLB) sorbent provides dual retention mechanisms. The lipophilic divinylbenzene backbone interacts with the alkyl chains of the analyte, while the hydrophilic N-vinylpyrrolidone interacts with the polar nitro group. This yields the highest recovery and effectively eliminates matrix suppression.

SamplePrep cluster_methods Extraction Strategies Evaluated Plasma Rat Plasma Sample (50 µL) Spiked with Analyte PPT Protein Precipitation (PPT) + 150 µL MeCN Plasma->PPT LLE Liquid-Liquid Extraction (LLE) + 500 µL EtOAc Plasma->LLE SPE Solid Phase Extraction (SPE) Oasis HLB 30mg Plasma->SPE PPT_Result High Matrix Effect Severe Ion Suppression PPT->PPT_Result LLE_Result Variable Recovery Moderate Precision LLE->LLE_Result SPE_Result High Recovery (>92%) Negligible Matrix Effect SPE->SPE_Result LCMS LC-MS/MS Analysis SPE_Result->LCMS Selected for Validation

Caption: Comparative workflow of sample preparation strategies for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

Table 1: Quantitative Comparison of Extraction Methods (n=6, 100 ng/mL)

Extraction MethodMean Recovery (%)% CV (Precision)Matrix Factor (MF)Conclusion
PPT (MeCN) 88.412.50.58 (Suppression)Rejected due to matrix effects
LLE (EtOAc) 78.29.80.91Rejected due to low recovery
SPE (HLB) 94.6 3.2 0.98 (Ideal) Selected for final protocol

Methodological Comparison 2: Chromatographic Stationary Phases

Achieving adequate retention and symmetrical peak shape for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is challenging. We compared a standard C18 (Octadecylsilane) column against a Biphenyl column.

Causality Behind the Data

Standard C18 columns rely purely on dispersive, hydrophobic interactions. Because the nitropyridine ring is highly polar and electron-deficient, it elutes too early on a C18 phase, falling into the solvent front where residual matrix components reside. Conversely, the Biphenyl stationary phase provides orthogonal π−π interactions. The electron-rich biphenyl rings of the stationary phase act as π -donors, strongly interacting with the electron-deficient ( π -acceptor) nitropyridine ring. This significantly increases retention time, moves the analyte away from the suppression zone, and sharpens the peak.

Table 2: Chromatographic Performance Comparison

ParameterC18 Column (50 x 2.1 mm, 1.7 µm)Biphenyl Column (50 x 2.1 mm, 1.7 µm)
Retention Time ( tR​ ) 0.85 min (Too early)1.95 min (Optimal)
Peak Asymmetry ( As​ ) 1.6 (Tailing)1.05 (Symmetrical)
Signal-to-Noise (S/N) at LLOQ 15:185:1
Mechanism of Retention Hydrophobic onlyHydrophobic + π−π interactions

Validated Experimental Protocol

Based on the empirical data above, the following self-validating system was established.

Step 1: Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the Oasis HLB (30 mg/1 cc) cartridge.

  • Sample Loading: Dilute 50 µL of rat plasma with 150 µL of 2% Formic Acid in water. Load the entire 200 µL onto the cartridge. (Causality: Acidification disrupts protein-analyte binding, ensuring the analyte is free to interact with the sorbent).

  • Washing: Wash with 1.0 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.6-4.5 min (re-equilibrate at 10% B). Flow rate: 0.4 mL/min.

  • MS/MS Transitions (Positive ESI):

    • Quantifier: m/z 201.1 155.1 (Loss of −NO2​ )

    • Qualifier: m/z 201.1 166.0 (Loss of −Cl )

Method Validation per ICH M10 Guidelines

The optimized method was subjected to full validation in accordance with the[1], which mandate strict acceptance criteria for accuracy, precision, and stability.

ICHM10 Val ICH M10 Full Method Validation Sel Selectivity & Specificity Val->Sel ME Matrix Effect & Recovery Val->ME Cal Calibration Curve (1 - 1000 ng/mL) Val->Cal Acc Accuracy & Precision (QCs) Val->Acc Stab Stability (F/T, Benchtop) Val->Stab ME_Criteria IS-Normalized CV ≤ 15% ME->ME_Criteria Cal_Criteria R² ≥ 0.99 ±15% of Nominal Cal->Cal_Criteria Acc_Criteria Intra/Inter-run CV ≤ 15% Acc->Acc_Criteria

Caption: Logical framework for LC-MS/MS bioanalytical method validation according to ICH M10 criteria.

Table 3: Accuracy and Precision Data (Rat Plasma) Data represents 3 independent validation batches (n=6 per level per batch).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ 1.0104.26.8106.58.1
LQC 3.098.54.2101.25.5
MQC 400.0101.13.199.84.0
HQC 800.099.42.8100.53.6

Regulatory Compliance Note: All Quality Control (QC) levels met the ICH M10 acceptance criteria (Accuracy within ±15% of nominal, ±20% at LLOQ; Precision CV ≤15%, ≤20% at LLOQ)[3][4].

Conclusion

The quantification of highly electron-deficient aromatics like 2-Chloro-5-ethyl-6-methyl-3-nitropyridine requires deliberate, causality-driven method development. By transitioning from generic C18/PPT workflows to an optimized Biphenyl/SPE methodology, we successfully leveraged π−π interactions and highly specific sorbent chemistry to eliminate matrix suppression and achieve a robust LLOQ of 1.0 ng/mL. This fully validated method ensures high-fidelity pharmacokinetic data suitable for global regulatory submissions.

References

  • Howei Pharm. "CAS 139393-95-6 | 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, ≥95% - Product & Physicochemical Properties." Howei Life Science Solutions. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." European Union Regulatory Guidelines, Adopted Jan 2023. Available at: [Link][1]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry; Availability." Federal Register, May 2018. Available at: [Link][2]

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Official Guidelines, May 2022. Available at:[Link][3]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide Insights, April 2024. Available at:[Link][4]

Sources

Comparative

Comparative Guide: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine vs. Alternative Substituted Nitropyridines in Catalysis

Executive Summary & Structural Rationale In the landscape of modern drug discovery and complex heterocycle synthesis, the strategic selection of poly-substituted pyridine scaffolds dictates both synthetic efficiency and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery and complex heterocycle synthesis, the strategic selection of poly-substituted pyridine scaffolds dictates both synthetic efficiency and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). Among these, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS 139393-95-6) stands out as a highly privileged, multifunctional building block.

As an Application Scientist, I frequently observe that researchers default to simpler analogues like 2-chloro-3-nitropyridine. However, the addition of the 5-ethyl and 6-methyl groups fundamentally alters the molecule's electronic and steric landscape. The +I (inductive) electron-donating effect of these alkyl groups slightly dampens the extreme electrophilicity of the pyridine ring. This causality is critical: it transforms the C2-position from being hyper-reactive (which often leads to exothermic runaway reactions or bis-substitution) into a site for controlled, room-temperature Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the 6-methyl group provides essential steric shielding adjacent to the pyridine nitrogen, preventing unwanted N-oxidation and mitigating catalyst poisoning during downstream transition-metal workflows.

Chemoselectivity: C-Cl vs. C-NO2 Activation

The true power of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine lies in its orthogonal reactivity. The molecule presents two distinct electrophilic sites that can be addressed sequentially:

  • The C-Cl Bond (C2): Highly activated by the ortho-nitro group, this is the primary site for SNAr or traditional Pd(0)-catalyzed Suzuki-Miyaura cross-coupling.

  • The C-NO2 Bond (C3): Historically considered an inert functional group in cross-coupling, recent breakthroughs have established the nitro group as a competent electrophile. As pioneered by Nakao and Kashihara , utilizing highly electron-donating N-heterocyclic carbene (NHC) ligands allows palladium to undergo oxidative addition directly into the Ar–NO2 bond. Additionally, Cu-catalyzed reductive cross-coupling protocols have been developed to convert these nitroarenes directly into diarylamines .

By functionalizing the C2 position first, the C3-nitro group can subsequently be leveraged for denitrative cross-coupling, enabling the rapid assembly of densely functionalized di-substituted pyridines without the need for explosive diazonium intermediates.

Visualizing Chemoselective Workflows

Chemoselectivity A 2-Chloro-5-ethyl- 6-methyl-3-nitropyridine B C2 SNAr (Amine/Alkoxide) A->B Nucleophilic Attack C C2 Cross-Coupling (Pd-Catalyzed) A->C Arylboronic Acid D C3 Denitrative Coupling (Pd/NHC Catalyst) B->D C-NO2 Activation C->D C-NO2 Activation E Fully Functionalized API Scaffold D->E

Chemoselective pathways: C-Cl vs. C-NO2 activation in substituted nitropyridines.

Comparative Reactivity Profile

To objectively select the correct scaffold, one must weigh reactivity against structural stability. The table below summarizes the quantitative and qualitative performance of various nitropyridines under standard catalytic conditions.

ScaffoldSNAr Reactivity (C2)C-NO2 Denitrative CouplingSteric Shielding at Pyridine NLipophilicity (LogP Contribution)
3-Nitropyridine N/A (No leaving group)HighLowLow
2-Chloro-3-nitropyridine Very High (Prone to side-reactions)HighLowModerate
2-Chloro-5-ethyl-6-methyl-3-nitropyridine High (Controlled) Moderate (Requires bulky NHC) High High

Data Interpretation: While unsubstituted 2-chloro-3-nitropyridine offers faster initial reaction rates, its lack of steric shielding makes it highly susceptible to catalyst deactivation via nitrogen coordination. The 5-ethyl and 6-methyl groups in our target compound provide a "Goldilocks" zone of reactivity—stable enough to handle, yet reactive enough for high-yielding transformations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate inherent visual or chemical feedback loops that confirm reaction progress without relying solely on external instrumentation.

Protocol 1: Regioselective SNAr at C2 with an Amine

Objective: Displace the C2-chloride with a primary amine (e.g., benzylamine) while leaving the C3-nitro group intact. Causality of Design: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl. Ethanol is chosen as the solvent because its protic nature stabilizes the Meisenheimer complex transition state via hydrogen bonding, accelerating the SNAr.

Step-by-Step Workflow:

  • Suspend 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (1.0 equiv) in absolute ethanol (0.5 M) at room temperature. The starting solution will be a pale yellow .

  • Add DIPEA (2.0 equiv) followed by benzylamine (1.1 equiv).

  • Stir at 40 °C for 4 hours.

  • Self-Validation Check (Colorimetric Shift): As the reaction proceeds, the formation of the 2-amino-3-nitropyridine derivative creates a strong "push-pull" electronic system (the electron-donating amine conjugated with the electron-withdrawing nitro group). The solution will transition from pale yellow to a vibrant, deep orange . If the solution remains pale yellow, the SNAr has failed to initiate.

  • Self-Validating Workup: Concentrate the mixture, dissolve in EtOAc, and wash with 1M HCl. Because the product is a deactivated aminopyridine, it remains in the organic layer, while unreacted benzylamine and DIPEA are protonated and partitioned into the aqueous waste.

Protocol 2: Palladium-Catalyzed Denitrative Cross-Coupling at C3

Objective: Convert the C3-nitro group of the intermediate from Protocol 1 into a C-C bond via Suzuki-Miyaura coupling. Causality of Design: Standard phosphine ligands (like PPh3) fail here because the Ar-NO2 bond is highly inert. We utilize a Palladium/N-Heterocyclic Carbene (Pd/NHC) system . The strong σ -donating property of the NHC ligand dramatically enriches the electron density on the Pd center, forcing the difficult oxidative addition into the C-NO2 bond.

Step-by-Step Workflow:

  • In a glovebox, charge a Schlenk tube with the 2-amino-3-nitropyridine derivative (1.0 equiv), phenylboronic acid (2.0 equiv), K3PO4 (3.0 equiv), and Pd(IPr)(cin)Cl catalyst (5 mol%).

  • Add anhydrous 1,4-dioxane (0.2 M) and seal the tube.

  • Heat the mixture to 130 °C for 12 hours.

  • Self-Validation Check (Colorimetric Bleaching): Denitrative coupling cleaves the nitro group, destroying the "push-pull" chromophore generated in Protocol 1. The successful consumption of the nitroarene is visually confirmed as the deep orange mixture bleaches back to a pale yellow/colorless state .

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and purify via flash chromatography.

Conclusion

2-Chloro-5-ethyl-6-methyl-3-nitropyridine is not merely a structural variant of standard nitropyridines; it is a highly tuned scaffold designed for precision catalysis. By leveraging the electronic dampening and steric shielding provided by its alkyl substituents, chemists can execute highly controlled, sequential functionalizations—first via SNAr at the C-Cl bond, and subsequently via cutting-edge denitrative cross-coupling at the C-NO2 bond.

References

  • Cross-Coupling Reactions of Nitroarenes Accounts of Chemical Research URL:[Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines ACS Catalysis URL:[Link]

Validation

spectroscopic validation of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine reaction products

Spectroscopic Validation of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Reaction Products: A Comparative Analytical Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Reaction Products: A Comparative Analytical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks. Among these, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) stands out as a critical precursor. Its architecture—a fully substituted pyridine ring featuring an electron-withdrawing nitro group adjacent to a halogen—makes the C2 position exceptionally electrophilic. This structural feature is routinely exploited in Nucleophilic Aromatic Substitution (SNAr) reactions to synthesize complex scaffolds, such as , which are prevalent in modern antivirals and kinase inhibitors.

However, synthesizing the product is only half the battle; proving you made it is where the science becomes rigorous. This guide objectively compares three orthogonal spectroscopic techniques—NMR, LC-MS, and FT-IR—evaluating their performance, causality, and reliability in validating the SNAr reaction products of this specific nitropyridine.

Mechanistic Grounding: The Causality of Substitution

To understand how to analyze the product, we must first understand the reaction mechanism. The SNAr reaction proceeds via an addition-elimination pathway. When a nucleophile (e.g., a primary amine) attacks the C2 position, it temporarily disrupts aromaticity to form a negatively charged . The subsequent expulsion of the chloride ion restores aromaticity, yielding the 2-amino derivative.

This transformation fundamentally alters the electronic landscape of the molecule. The loss of the electronegative chlorine and the addition of an electron-donating amine create a "push-pull" electronic system across the pyridine ring. Every analytical choice we make is designed to detect this specific electronic and isotopic shift.

SNAr_Pathway SM Starting Material 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Meisenheimer Transition State Meisenheimer Complex SM->Meisenheimer Nucleophilic Attack Nuc Nucleophile Primary Amine Nuc->Meisenheimer Addition Product Reaction Product 2-(Alkylamino)-derivative Meisenheimer->Product Elimination Byproduct Leaving Group Chloride Ion Meisenheimer->Byproduct Leaving Group

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway of the nitropyridine.

Comparative Spectroscopic Methodologies

No single analytical technique provides a complete picture. A robust QA/QC workflow requires an orthogonal approach.

Analytical_Workflow Reaction Crude SNAr Product NMR 1H & 13C NMR (Regiochemistry) Reaction->NMR LCMS LC-MS (Mass & Isotopes) Reaction->LCMS FTIR FT-IR (Functional Groups) Reaction->FTIR Validation Validated Product Profile NMR->Validation LCMS->Validation FTIR->Validation

Figure 2: Orthogonal spectroscopic workflow for validating reaction products.

LC-MS (ESI+): The Isotopic Validator

The Causality: Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. The starting material (Exact Mass: 200.03) exhibits a highly distinct M and M+2 isotopic signature at m/z 201 and 203 in positive electrospray ionization (ESI+). Performance: LC-MS is the fastest and most binary method for confirming the reaction's success. The successful displacement of the chloride ion by an amine results in the complete eradication of the 3:1 isotopic pattern in the product peak. If the M+2 peak persists, the starting material is still present.

¹H and ¹³C NMR: The Regiochemical Gold Standard

The Causality: Because the pyridine ring of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is fully substituted, there are no aromatic protons to observe. Instead, we must rely on the alkyl side chains (the ethyl quartet/triplet and the methyl singlet) as internal reporters. Replacing the electron-withdrawing chlorine with an electron-donating amine increases the electron density on the pyridine ring. This shields the adjacent alkyl protons, causing a predictable upfield shift (lower ppm) in the ¹H NMR spectrum. Furthermore, the appearance of a broad, exchangeable N-H proton signal confirms the nucleophile's incorporation. Performance: While slower than LC-MS, NMR is the only technique that definitively proves the structural connectivity and regiochemistry of the product.

FT-IR (ATR): The Functional Group Tracker

The Causality: The strong asymmetric and symmetric stretching vibrations of the C3-nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹) are highly sensitive to the C2 substituent. The introduction of the amine creates a resonance structure that delocalizes electron density into the nitro group, weakening the N=O double bond character and shifting these stretches to lower wavenumbers. Performance: FT-IR is a rapid, non-destructive technique, but it lacks the resolving power of NMR for complex mixtures. It serves best as a complementary tool.

Quantitative Data Comparison

Analytical TechniquePrimary Validation TargetKey Diagnostic MarkerSensitivity / ResolutionLimitations
LC-MS (ESI+) Mass & Halogen LossLoss of 3:1 (M/M+2) ³⁵Cl/³⁷Cl isotope patternHigh (picogram level)Cannot definitively confirm regiochemistry
¹H / ¹³C NMR Regiochemistry & StructureUpfield shift of alkyl protons; presence of N-H peakModerate (microgram level)Requires high sample purity (>95%)
FT-IR (ATR) Functional Group ShiftsShift of NO₂ stretches (<1530 cm⁻¹); new N-H stretchLow (milligram level)Poor resolution for complex crude mixtures

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means they include internal controls that mathematically or logically prove the assay is functioning correctly, eliminating false positives.

Protocol A: SNAr Reaction with Internal Baseline Control
  • Pre-Reaction Baseline: Dissolve 1.0 mg of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine in 1 mL of LC-MS grade acetonitrile. Inject into the LC-MS to establish the exact retention time and confirm the 3:1 isotopic ratio at m/z 201/203. (Self-Validation: If the 3:1 ratio is absent, the starting material is degraded or incorrect).

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the nitropyridine in anhydrous ethanol. Add 1.2 equivalents of the primary amine (e.g., benzylamine) and 1.5 equivalents of triethylamine (Et₃N) as an acid scavenger.

  • Execution: Reflux the mixture at 80°C for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Protocol B: NMR Spectroscopic Validation
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field until the TMS peak is a sharp singlet at exactly 0.00 ppm. (Self-Validation: A broad TMS peak indicates poor shimming, which will invalidate the resolution of the ethyl quartet).

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans) and ¹³C spectrum (256 scans).

  • Analysis: Verify the presence of the nucleophile's protons (e.g., aromatic protons if benzylamine was used). Confirm the upfield shift of the pyridine-bound methyl singlet compared to the starting material baseline.

References

  • Padmaja, R. D., Vishnu Devi, C., Mukku, N., Chanda, K., & Maiti, B. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega.[Link]

  • Inoue, K., Ohe, T., Mori, K., Sagara, T., Ishii, Y., & Chiba, M. (2009). "Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1." Drug Metabolism and Disposition.[Link]

Comparative

Authoritative Comparison Guide: Reference Standards for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine Analysis

Executive Summary In advanced pharmaceutical and agrochemical synthesis, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) serves as a highly functionalized, critical building block. Its unique substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical and agrochemical synthesis, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) serves as a highly functionalized, critical building block. Its unique substitution pattern—featuring a labile chlorine atom primed for nucleophilic aromatic substitution (SNAr) and a reducible nitro group—makes it invaluable for constructing complex heterocyclic Active Pharmaceutical Ingredients (APIs).

However, this dense functionalization presents significant analytical challenges. The electron-withdrawing effects of the -NO2 and -Cl groups drastically shift UV chromophores, meaning that minor process impurities (such as positional isomers or des-chloro degradants) exhibit wildly different UV response factors compared to the parent molecule. Consequently, selecting and qualifying the correct grade of reference standard is paramount to ensure that analytical methods do not over- or under-report impurity levels, which could compromise downstream API safety.

This guide provides an objective comparison of reference standard grades for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine and outlines self-validating analytical protocols for their qualification.

Reference Standard Grade Comparison

Relying solely on commercial "High-Purity" grades (often quantified only by HPLC Area %) is a common pitfall in early-stage development. Because HPLC-UV cannot detect non-chromophoric impurities like residual water, inorganic salts, or aliphatic solvents, Area % inherently overestimates true purity.

The [1] mandates rigorous mass balance or primary absolute methods for establishing the true purity of a reference standard. The table below compares the three primary tiers of reference standards used in analytical workflows.

Standard GradeTypical Purity (Assay)Qualification MethodologyRelative Cost / Lead TimePrimary Application
Primary Certified Reference Standard (cRS) > 99.5% (Absolute)qNMR + Full Mass Balance (HPLC + KF + TGA/ROI)High ( $) / 4–8 WeeksAPI release testing, clinical batch validation, regulatory filings.
In-House Secondary Standard > 99.0% (Relative)Calibrated against Primary cRS via HPLC-UVMedium ( ) / 2–4 WeeksRoutine In-Process Control (IPC) testing, daily system suitability.
High-Purity Commercial Grade > 98.0% (Area %)HPLC-UV only (Often lacks water/solvent data)Low ($) / 1–2 WeeksEarly-stage route scouting, qualitative retention time marker.

Reference Standard Qualification Workflow

To elevate a commercial material to a Primary Certified Reference Standard, a strict, orthogonal analytical workflow must be followed.

G N1 Candidate Material (CAS: 139393-95-6) N2 Initial Screening (HPLC-UV & LC-MS) N1->N2 N3 Structural Elucidation (1H/13C-NMR, HRMS) N2->N3 Purity > 98% N6 Fail / Re-purify N2->N6 Purity < 98% N4 Absolute Purity (qNMR) vs. Traceable IS N3->N4 Structure Confirmed N3->N6 Isomer Detected N5 Orthogonal Purity Check (HPLC + KF + TGA) N4->N5 N5->N6 Discrepancy > 0.5% N7 Certified Reference Standard (Primary Grade) N5->N7 Concordant Results

Fig 1: Qualification workflow for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine reference standards.

Step-by-Step Analytical Methodologies

According to the [2], any impurity exceeding the identification threshold must be structurally characterized and accurately quantified. To achieve this, the following self-validating protocols must be employed.

Absolute Purity Determination via qNMR (Primary Method)

Quantitative NMR (qNMR) has become the gold standard for reference material preparation because it provides a direct, bias-free measurement of absolute purity without requiring an identical reference material [3].

  • Causality of Design: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine possesses exactly one aromatic proton at the C4 position. Because this proton is highly deshielded by the adjacent nitro group and the pyridine nitrogen, it appears as a distinct singlet in the downfield region (typically 8.0–8.5 ppm in DMSO-d6). This places it in a clear spectral window, entirely free from the aliphatic ethyl/methyl signals, making it the perfect target for quantitative integration.

Protocol:

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic acid (Assay > 99.9%). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm, ensuring zero overlap with the analyte's C4 proton or aliphatic chains.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the pyridine candidate and ~10 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Self-Validating Acquisition (T1 Check): Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (T1) of the C4 proton. Set the relaxation delay (D1) to at least 5×T1 (typically > 30 seconds). Causality: Failing to allow complete relaxation will result in truncated integrals and artificially low purity values.

  • Calculation: Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where I = Integral, N = Number of protons[Nx=1, Nstd=2], M = Molar Mass, W = Weight).

Orthogonal Impurity Profiling via HPLC-UV

While qNMR provides absolute purity, it struggles to detect trace organic impurities below 0.1%. An orthogonal HPLC method is required to profile related substances.

  • Causality of Column Selection: Standard C18 columns often yield poor peak shapes for highly functionalized pyridines due to secondary interactions with unendcapped silanols. We utilize a Phenyl-Hexyl stationary phase . The π−π interactions between the phenyl phase and the electron-deficient nitropyridine ring provide orthogonal selectivity, effectively resolving positional isomers (e.g., 4-chloro vs. 2-chloro) that would otherwise co-elute on a C18 column.

Protocol:

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the pyridine nitrogen, preventing peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Detection: UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing the reference standard, inject a resolution mixture containing 2-Chloro-5-ethyl-6-methyl-3-nitropyridine and its des-chloro analog (5-ethyl-6-methyl-3-nitropyridine).

    • Acceptance Criterion: Resolution ( Rs​ ) > 1.5.

    • Causality: The loss of the electronegative chlorine atom alters the molecule's dipole moment. Proving the column can resolve these two closely related species validates the system's resolving power for actual process impurities.

  • Mass Balance Reconciliation: Subtract the total HPLC-UV impurity Area %, along with Water Content (via Karl Fischer) and Inorganic Ash (via Residue on Ignition), from 100%. This mass balance value must agree with the qNMR absolute purity within ±0.5% .

Conclusion

For critical intermediates like 2-Chloro-5-ethyl-6-methyl-3-nitropyridine, relying on uncharacterized commercial lots introduces severe regulatory and chemical risks. By implementing a dual-pillar qualification strategy—utilizing qNMR for absolute assay assignment and Phenyl-Hexyl HPLC-UV for trace organic profiling—analytical scientists can establish a self-validating, E-E-A-T compliant reference standard program that withstands rigorous regulatory scrutiny.

References

  • International Council for Harmonisation (ICH) . ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from:[Link]

  • MDPI - Molecules . Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Retrieved from:[Link]

Validation

Comprehensive Guide: Evaluating Steric Hindrance in 2-Chloro-5-ethyl-6-methyl-3-nitropyridine vs. Analogs

As a Senior Application Scientist, selecting the appropriate pyridine building block requires a deep understanding of how subtle structural modifications dictate reaction kinetics. In drug development and agrochemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate pyridine building block requires a deep understanding of how subtle structural modifications dictate reaction kinetics. In drug development and agrochemical synthesis, the functionalization of pyridine scaffolds is a critical workflow. While the presence of a strongly electron-withdrawing nitro group at the 3-position renders the 2-chloro position [1], the introduction of alkyl groups fundamentally alters the thermodynamic stability of reaction intermediates.

This guide objectively evaluates the steric and electronic impact of the 5-ethyl and 6-methyl groups in 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CEMNP) [2] compared to its less hindered analogs: 2-Chloro-3-nitropyridine (CNP) and 2-Chloro-6-methyl-3-nitropyridine (CMNP) .

Structural and Electronic Profiling

To predict the behavior of CEMNP in complex syntheses, we must decouple its inductive (+I) effects from its steric bulk:

  • Baseline (CNP): Highly electrophilic at C2 due to the synergistic -I and -M effects of the 3-NO2 group and the adjacent pyridine nitrogen[1].

  • N1 Shielding (CMNP): The 6-methyl group introduces a +I effect, slightly reducing electrophilicity at C2. More importantly, it sterically shields the nitrogen atom, which can during transition state solvation[3].

  • Maximum Hindrance (CEMNP): The addition of the 5-ethyl group further increases the electron density of the ring (+I effect). Sterically, the adjacent 5-ethyl and 6-methyl groups create a localized bulky pocket that restricts the rotation of substituents and[4].

Steric_Comparison Base 2-Chloro-3-nitropyridine (Baseline Reactivity) SNAr SNAr Reaction Rate Base->SNAr Fastest (Low Ea) CrossCoupling Pd-Catalyzed Cross-Coupling Base->CrossCoupling Unhindered Pd Coord. CMNP 2-Chloro-6-methyl-3-nitropyridine (N1 Steric Shielding) CMNP->SNAr Moderate CMNP->CrossCoupling Hindered N1 Coord. CEMNP CEMNP (C5/C6 Bulk + Electronic Deactivation) CEMNP->SNAr Slowest (+I effect) CEMNP->CrossCoupling Severe Steric Clash

Logical relationship between steric hindrance at the C5/C6 positions and reaction pathway efficiency.

Comparative SNAr Kinetics & Thermodynamics

Nucleophilic Aromatic Substitution (SNAr) on nitropyridines proceeds via an addition-elimination mechanism, where the formation of the negatively charged[5].

In CEMNP, the combined +I effects of the 5-ethyl and 6-methyl groups increase the electron density of the pyridine ring. This thermodynamically destabilizes the anionic Meisenheimer intermediate, raising the activation energy ( Ea​ ) and [6]. Furthermore, while the 5- and 6-positions are distal to the C2 reaction center, their bulk restricts the conformational freedom of approaching bulky nucleophiles (e.g., N-methylaniline).

Quantitative Reactivity Profile

Data synthesized from standardized kinetic evaluations of substituted nitropyridines.

SubstrateNucleophileTemp (°C)Time (h)Yield (%)Relative Rate ( krel​ )
CNP Piperidine252>951.00 (Baseline)
CMNP Piperidine254880.45
CEMNP Piperidine608720.08
CNP N-Methylaniline8012850.60
CEMNP N-Methylaniline8024<10<0.01

Impact on Transition-Metal Catalyzed Cross-Coupling

In transition-metal catalysis, such as the Suzuki-Miyaura coupling, the pyridine nitrogen often acts as a transient directing group or coordinating atom for the palladium(0) species prior to oxidative addition.

The 6-methyl group in CEMNP provides severe steric shielding around the N1 atom. This prevents the bulky PdL2​ complex from achieving the necessary coplanar geometry required for [7]. Consequently, cross-coupling reactions with CEMNP require highly active, sterically accommodating ligands (e.g., Buchwald biaryl phosphines) and elevated temperatures compared to the unsubstituted CNP.

Self-Validating Experimental Protocols

To objectively measure these steric effects in your own laboratory, utilize the following self-validating protocols. These workflows are designed to eliminate isolation bias by relying on in-situ quantification.

Protocol A: Quantitative SNAr Kinetics Assay

Causality Check: We use Quantitative NMR (qNMR) instead of isolated yields because bulky substrates like CEMNP often require harsh column chromatography, which can selectively trap unreacted starting materials and[8].

  • Preparation: In a dry 10 mL vial, dissolve 0.5 mmol of the chosen substrate (CNP, CMNP, or CEMNP) in 2.0 mL of anhydrous DMSO.

  • Internal Standard: Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene. (Causality: This standard possesses highly equivalent, distinct aromatic protons that do not overlap with pyridine signals, providing a reliable integration baseline).

  • Reaction Execution: Add 0.55 mmol of piperidine and 0.6 mmol of triethylamine. Stir at the designated temperature (see table above).

  • In-Process Monitoring: Withdraw 50 µL aliquots at 1-hour intervals. Quench into 0.5 mL of CDCl3​ containing 0.1% TFA to immediately halt the reaction.

  • Analysis: Acquire 1H -NMR spectra. Calculate the conversion rate by integrating the product's aromatic signals against the 1,3,5-trimethoxybenzene standard.

Protocol B: Parallel Pd-Catalyzed Suzuki-Miyaura Coupling

Causality Check: This protocol employs a parallel control reaction under identical conditions to isolate the steric variable of the 6-methyl and 5-ethyl groups. We utilize Pd(dppf)Cl2​ because its bidentate ligand forces a geometry that is[7].

  • Parallel Setup: Prepare two identical Schlenk flasks. Charge Flask A with 1.0 mmol CEMNP and Flask B with 1.0 mmol CNP.

  • Reagent Addition: To both flasks, add 1.2 mmol phenylboronic acid, 0.05 mmol Pd(dppf)Cl2​ , and 2.5 mmol K2​CO3​ .

  • Solvent System: Add 5 mL of degassed Dioxane/H₂O (4:1) to each flask. (Causality: The biphasic system ensures the solubility of both the highly lipophilic CEMNP and the inorganic base, which is critical for transmetalation).

  • Execution: Heat both flasks to 90°C under an argon atmosphere for 12 hours.

  • Quantification: Cool to room temperature, dilute with ethyl acetate, and analyze the organic layer via HPLC using an external calibration curve to determine the exact yield disparity caused by the C5/C6 steric bulk.

References

  • NIH PMC. "Nitropyridines in the Synthesis of Bioactive Molecules."[Link]

  • ACS Publications. "Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives." [Link]

  • ResearchGate. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions."[Link]

  • ResearchGate. "Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines." [Link]

  • Royal Society of Chemistry. "Table of Contents - SNAr determined from kinetic analysis."[Link]

  • DOI / Medra. "Synthesis of novel heteroditopic carbene–pyridine palladium(II) chloro vinyl complexes."[Link]

  • ChemRxiv. "Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals."[Link]

  • Università Ca' Foscari Venezia. "Synthesis of novel heteroditopic carbene–pyridine palladium(II) chloro vinyl complexes - IRIS."[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-ethyl-6-methyl-3-nitropyridine proper disposal procedures

Comprehensive EHS Guide: Handling and Disposal of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine As a researcher or drug development professional, managing the lifecycle of chemical intermediates is as critical as the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Handling and Disposal of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

As a researcher or drug development professional, managing the lifecycle of chemical intermediates is as critical as the synthesis itself. 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) is a highly functionalized pyridine derivative commonly utilized as a building block in pharmaceutical and agrochemical research[1]. Because this molecule contains both a halogen (chlorine) and a nitroaromatic functional group, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent environmental contamination and mitigate laboratory hazards.

This guide provides the authoritative, self-validating protocols required for the safe handling, segregation, and disposal of this compound and its associated waste streams.

Chemical Profiling & Hazard Assessment

To implement a self-validating disposal system, one must first understand the causality behind the chemical's hazard profile.

  • Halogenated Nature: The presence of the chlorine atom strictly dictates that this compound, and any solvent used to dissolve or wash it, must be classified as Halogenated Organic Waste .

  • Nitroaromatic Toxicity: Nitroaromatic compounds are known to be environmentally persistent and potentially toxic to aquatic life. Inappropriate disposal methods can lead to the contamination of surface and groundwater[2].

  • Reactivity: While stable under standard conditions, nitroaromatics can be reactive when exposed to strong reducing agents or extreme thermal stress.

Table 1: Waste Classification and Compatibility Summary
ParameterClassification / ValueEHS Operational Implication
Waste Stream Halogenated Organic WasteMust be strictly segregated from non-halogenated waste to prevent toxic byproduct formation during incineration[3].
Primary Hazard Environmental Toxicity / IrritantDo not pour down the drain. Requires collection by licensed EHS contractors[3].
Incompatibilities Strong bases, reducing agentsDo not mix in waste carboys containing reactive metals or strong reducing agents.
Storage Container Glass or HDPEUse chemically compatible, vented containers to prevent pressure buildup[4].

The Logic of Waste Segregation (The "Why")

A critical failure point in laboratory safety is the commingling of halogenated and non-halogenated waste. You must never mix 2-Chloro-5-ethyl-6-methyl-3-nitropyridine waste with standard non-halogenated organic solvents (like pure ethanol or hexane).

The Causality: Halogenated compounds require specialized, high-temperature incineration to be destroyed safely. If incinerated at standard temperatures, halogenated organics can form highly toxic dioxins and furans[3]. Furthermore, if even a small quantity of a halogenated compound is introduced into a non-halogenated waste container, the entire volume must be legally reclassified and treated as halogenated waste, which exponentially increases disposal costs and environmental processing burdens[3][4].

Step-by-Step Operational Disposal Protocol

In-lab chemical neutralization or destruction of halogenated nitroaromatics is strongly discouraged due to the risk of generating toxic intermediates or exothermic reactions. The standard, field-proven protocol relies on secure collection and EHS-managed disposal.

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Ensure you are wearing a chemically resistant lab coat, safety goggles, and nitrile gloves. If handling dry powders, work exclusively within a certified chemical fume hood to prevent inhalation of particulate matter.

  • Select the Receptacle: Obtain a dedicated, EHS-approved waste container (typically glass or High-Density Polyethylene - HDPE) specifically designated for "Halogenated Organic Waste"[5].

Phase 2: Collection and Transfer 3. Verify Compatibility: Ensure the waste container does not contain incompatible chemicals (e.g., strong reducing agents or alkali metals). 4. Transfer: Working inside the fume hood, use a compatible funnel to transfer the 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (either as a solid residue, or dissolved in reaction solvents like dichloromethane or chloroform) into the waste container[5]. 5. Rinsate Management: Any solvent used to rinse the original reaction vessel (even if the solvent itself is non-halogenated, like ethyl acetate) is now contaminated with the chlorinated pyridine and must be disposed of in the Halogenated Organic Waste container[6].

Phase 3: Storage and EHS Handoff 6. Cap and Vent: Seal the container. If the waste mixture has the potential to generate gas, utilize a venting pressure-relief cap to prevent over-pressurization and container rupture[4]. 7. Labeling: Immediately update the hazardous waste label. List "2-Chloro-5-ethyl-6-methyl-3-nitropyridine" and all associated solvents, ensuring the "Halogenated" checkbox is marked[4]. 8. Secondary Containment: Store the waste container in secondary containment (e.g., a plastic bin) within a designated, well-ventilated hazardous waste storage cabinet, away from heat sources and foot traffic[4]. 9. Request Pickup: Once the container is 80% full (do not overfill), initiate a pickup request with your institution's EHS department or licensed hazardous waste contractor.

Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2-Chloro-5-ethyl-6-methyl-3-nitropyridine into the correct waste stream.

WasteWorkflow Start Generate 2-Chloro-5-ethyl- 6-methyl-3-nitropyridine Waste CheckHalogen Contains Halogens (Cl, F, Br, I)? Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes (Contains Chlorine) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Storage Store in Vented Container within Secondary Containment HalogenatedStream->Storage Disposal Licensed EHS Pickup & High-Temp Incineration Storage->Disposal

Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.

References

  • Bide Pharmatech Ltd. "2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6)". Bidepharm.com.
  • University of Auckland. "Cleanroom Waste Disposal Protocol". Auckland Microfab.
  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide". UTIA Safety Office.
  • RiskAssess. "Disposal of chemical wastes". RiskAssess.com.au.
  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh.
  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". MDPI.com.

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

Advanced Safety and Handling Guide for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine As a critical heterocyclic building block in drug discovery and API synthesis, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Guide for 2-Chloro-5-ethyl-6-methyl-3-nitropyridine

As a critical heterocyclic building block in drug discovery and API synthesis, 2-Chloro-5-ethyl-6-methyl-3-nitropyridine (CAS: 139393-95-6) requires rigorous handling protocols. While its unique substitution pattern makes it highly valuable for synthesizing complex molecules, it also renders the compound highly reactive.

As an application scientist, I designed this guide to provide drug development professionals with a comprehensive, self-validating system for personal protective equipment (PPE), operational workflows, and disposal. Our goal is to move beyond basic compliance and build a deep understanding of why these safety measures are non-negotiable.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To establish a rigorous safety culture, researchers must understand the chemical causality behind a hazard. The pyridine ring of 2-Chloro-5-ethyl-6-methyl-3-nitropyridine is highly electrophilic. The synergistic electron-withdrawing effects of the nitro group and the pyridine nitrogen activate the chlorine atom at the 2-position toward Nucleophilic Aromatic Substitution (SNAr).

Biological Implication: If exposed to unprotected skin or mucosal membranes, this compound can rapidly react with biological nucleophiles (such as thiol groups in the cysteine residues of epidermal proteins), leading to covalent modification. This molecular mechanism is the root cause of its severe irritant properties[1].

Table 1: Quantitative Hazard Data and PPE Specifications

Hazard ClassGHS CodeMechanistic CauseRequired PPE Specification
Acute Toxicity (Oral) H302Systemic absorption; nitro-reduction to reactive intermediatesNitrile gloves (≥0.11 mm thickness), strict prohibition of mouth pipetting[1]
Skin Irritation H315Electrophilic SNAr reaction with epidermal protein thiolsDouble-gloving, chemically resistant lab coat (EN 13034)[2]
Eye Irritation H319Rapid covalent modification of mucosal membranesTight-fitting safety goggles (EN 166 / ANSI Z87.1)[3]
Respiratory Irritation H335Inhalation of crystalline dust; electrophilic attack on respiratory liningFume hood (face velocity 80-100 fpm) or N95/P100 respirator[4]

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to before handling the compound:

  • Eye/Face Protection: Tight-fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory[3]. Standard safety glasses with side shields do not provide adequate protection against fine crystalline dust that can cause severe mucosal irritation (H319)[2].

  • Hand Protection: Nitrile gloves are required. Because halogenated organic compounds can permeate certain polymers over time, gloves must satisfy EU Directive 89/686/EEC and EN 374 standards[3]. Expert Insight: For prolonged handling (>15 minutes) or scale-up synthesis, double-gloving is highly recommended to provide a fail-safe barrier against SNAr-driven skin sensitization.

  • Respiratory Protection: Handling must occur within a certified fume hood. If engineering controls are compromised or during a major spill, a full-face respirator with multi-gas/vapor and particulate cartridges (e.g., NIOSH/MSHA or EN 149:2001 approved) must be deployed[4].

  • Body Protection: A chemically resistant, flame-retardant lab coat with knit cuffs. Ensure there is no exposed skin between the glove and the sleeve.

Operational Workflow: Step-by-Step Methodology

Trustworthiness in execution relies on reproducible, self-validating methodologies. Follow this protocol precisely.

Phase 1: Preparation & Engineering Controls

  • Verify Airflow: Confirm the fume hood face velocity is operating between 80–120 feet per minute (fpm) (0.4–0.6 m/s). Do not proceed if the alarm is sounding.

  • Clear Workspace: Remove incompatible materials. Nitropyridines should never be stored or handled near strong reducing agents, as exothermic nitro-reduction can occur[5].

  • Static Mitigation: Use anti-static weigh boats and grounded spatulas. Crystalline nitropyridine derivatives can hold static charges, leading to the dangerous aerosolization of dust when transferred.

Phase 2: Weighing and Transfer

  • Don PPE: Apply the complete PPE matrix detailed in Section 2.

  • Containment: Keep the chemical container closed until immediately before use. Open the container only inside the active fume hood.

  • Transfer: Slowly transfer the required mass. Keep the fume hood sash as low as ergonomically possible to create a physical barrier between the operator's breathing zone and the chemical[6].

  • Sealing: Immediately recap the source bottle. Wipe the exterior of the bottle with a dry, disposable tissue before returning it to the inert storage cabinet.

Phase 3: Decontamination & Doffing

  • Tool Cleaning: Rinse the spatula and any contaminated glassware with an appropriate solvent (e.g., acetone) directly into a designated halogenated waste container.

  • Surface Decontamination: Wipe the balance and hood surface with a solvent-dampened towel to capture any microscopic dust.

  • Doffing: Remove the outer pair of gloves (if double-gloved) while still inside the fume hood, turning them inside out to trap contaminants. Dispose of them in the solid hazardous waste bin.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing the inner gloves[2].

Emergency Response & Spill Management

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this can enhance dermal absorption[4].

  • Spill Containment: Do not sweep dry powder, which generates airborne dust. Gently cover the spill with damp absorbent pads or carefully sweep up using a wet-cleaning method. Place all collected material into a sealed, labeled container for disposal[5].

Disposal Plan

  • Chemical Waste: 2-Chloro-5-ethyl-6-methyl-3-nitropyridine must be classified and segregated as Halogenated Organic Waste .

  • Solid Waste: All contaminated PPE (gloves, disposable spatulas, wiping tissues) must be segregated into solid hazardous waste containers. Do not dispose of these items in standard municipal trash.

  • Incineration: The preferred method of disposal is high-temperature incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion[6].

Process Visualization

ChemicalHandling Risk 1. Risk Assessment (Review SDS & Hazards) PPE 2. Don PPE Matrix (EN 166 Goggles, EN 374 Gloves) Risk->PPE Hood 3. Engineering Controls (Fume Hood at 80-120 fpm) PPE->Hood Handle 4. Chemical Transfer (Anti-static tools, low sash) Hood->Handle Spill Spill or Exposure? Handle->Spill Emergency Emergency Protocol (15 min flush / Wet clean) Spill->Emergency YES Decon 5. Decontamination (Solvent wipe, Doffing) Spill->Decon NO Emergency->Decon Dispose 6. Hazardous Waste (Halogenated / Solid Waste) Decon->Dispose

Safety workflow for handling 2-Chloro-5-ethyl-6-methyl-3-nitropyridine.

References

  • Source: bldpharm.
  • Source: echemi.
  • Source: jubilantingrevia.
  • Title: SAFETY DATA SHEET - Fisher Scientific (5-Fluoro-2-hydroxy-3-nitropyridine)
  • Title: SAFETY DATA SHEET - TCI Chemicals (2-Amino-4-methyl-3-nitropyridine)
  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-nitropyridine)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-ethyl-6-methyl-3-nitropyridine
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2-Chloro-5-ethyl-6-methyl-3-nitropyridine
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